molecular formula C7H9N3O2 B7871232 2-Amino-3-(pyrimidin-5-yl)propanoic acid

2-Amino-3-(pyrimidin-5-yl)propanoic acid

Número de catálogo: B7871232
Peso molecular: 167.17 g/mol
Clave InChI: UFURPNJIXOBVRS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-Amino-3-(pyrimidin-5-yl)propanoic acid ( 41088-70-4 ) is a non-proteogenic amino acid derivative of interest in biochemical and life science research. Its molecular formula is C7H9N3O2 , featuring a pyrimidine heterocycle attached to the side chain of an alanine backbone. This structure makes it a valuable building block for chemical synthesis and a potential intermediate in the development of pharmaceutical compounds, including novel antibacterial agents as suggested by studies on related pyrimidine derivatives . The compound requires specific storage conditions to maintain stability; it should be kept in a dark place, under an inert atmosphere, and at room temperature . Researchers utilize this compound and its enantiopure form, (S)-2-Amino-3-(pyrimidin-5-yl)propanoic acid , as a specialized biochemical reagent for various research applications. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Ensure all handling and safety guidelines are reviewed prior to use.

Propiedades

IUPAC Name

2-amino-3-pyrimidin-5-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c8-6(7(11)12)1-5-2-9-4-10-3-5/h2-4,6H,1,8H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFURPNJIXOBVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-(pyrimidin-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Amino-3-(pyrimidin-5-yl)propanoic acid is a non-proteinogenic α-amino acid of significant interest to researchers in medicinal chemistry and drug development. As an analogue of natural amino acids like histidine and phenylalanine, its unique pyrimidine side chain offers a distinct scaffold for probing biological systems and designing novel therapeutics. The pyrimidine moiety, a core component of nucleobases, provides specific hydrogen bonding capabilities and electronic properties that can be exploited for targeted molecular interactions.[1]

This guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-3-(pyrimidin-5-yl)propanoic acid. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for applications ranging from synthetic chemistry to pharmacological screening. We will delve into the structural, physical, and chemical characteristics of the molecule, providing not only available data but also robust, field-proven protocols for their experimental determination. This document emphasizes the causality behind experimental design, ensuring that the described methods are self-validating and grounded in authoritative scientific principles.

Core Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental physicochemical descriptors. While extensive experimental data for this specific compound is not widely published, a combination of computational predictions and empirical knowledge of related structures provides a strong starting point. The following table summarizes these core properties.

PropertyValue (Computed/Estimated)Data SourceComments and Experimental Considerations
IUPAC Name 2-amino-3-(pyrimidin-5-yl)propanoic acidPubChem[2]The systematic name defines the precise chemical structure.
CAS Number 41088-70-4 (Racemate)BLDpharm[3]Essential for unambiguous identification and procurement.
Molecular Formula C₇H₉N₃O₂PubChem[2]Confirmed by mass spectrometry.
Molecular Weight 167.17 g/mol PubChem[2]A fundamental parameter for all quantitative experiments.
Appearance White to off-white solidAssumedTypical appearance for purified amino acids. Visual inspection is the first step in sample assessment.
Melting Point Decomposes upon heatingInferred[4][5]Like many amino acids, this compound is expected to decompose before a true melting point is observed under standard DSC conditions. Fast Scanning Calorimetry (FSC) is the recommended technique.
XLogP3 (logP) -3.1PubChem[2]The highly negative value indicates strong hydrophilicity, predicting poor passive diffusion across lipid membranes.
Hydrogen Bond Donors 3PubChem[2]The primary amine and carboxylic acid groups are key sites for hydrogen bonding interactions.
Hydrogen Bond Acceptors 5PubChem[2]Includes the two pyrimidine nitrogens, the carboxylate oxygens, and the lone pair on the amino nitrogen.
pKa Values pKa₁: ~1.5-2.5 (pyrimidine-H⁺)pKa₂: ~2-3 (carboxyl)pKa₃: ~9-10 (α-amino)Estimated[6][7]Three distinct ionization events are expected. Experimental determination via potentiometric titration is critical for understanding pH-dependent behavior.

Synthesis and Purification

Proposed Synthesis Workflow

A common and effective strategy involves the alkylation of a suitable glycine equivalent with a halo-functionalized pyrimidine. The workflow below outlines a conceptual synthetic pathway.

Synthesis_Workflow cluster_0 Step 1: Halogenation cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection & Purification pyrimidine 5-Methylpyrimidine halopyrimidine 5-(Bromomethyl)pyrimidine pyrimidine->halopyrimidine NBS, AIBN CCl₄, Reflux alkylated_product Protected Intermediate halopyrimidine->alkylated_product glycine_schiff Glycine Schiff Base (e.g., from benzophenone) glycine_schiff->alkylated_product Strong Base (e.g., LDA) THF, -78 °C final_product 2-Amino-3-(pyrimidin-5-yl) propanoic acid alkylated_product->final_product Acidic Hydrolysis (e.g., HCl) Followed by Ion-Exchange

Caption: A plausible synthetic workflow for 2-Amino-3-(pyrimidin-5-yl)propanoic acid.

Protocol: Purification by HPLC

Due to its polar and zwitterionic nature, High-Performance Liquid Chromatography (HPLC) is the method of choice for both analytical assessment of purity and preparative purification.

2.2.1 Analytical Reversed-Phase HPLC

This method is suitable for determining the purity of the final compound.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (for the pyrimidine chromophore).[9]

  • Sample Preparation: Dissolve the compound in Mobile Phase A at a concentration of ~1 mg/mL.

  • Justification: The use of TFA as an ion-pairing agent is crucial. It protonates the amino group and suppresses the ionization of the carboxylic acid, leading to better retention and sharper peaks on a C18 column.

2.2.2 Preparative Chiral HPLC

For separating the R and S enantiomers from a racemic mixture, a chiral stationary phase is required.

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA).[10]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol) with a small amount of an acidic or basic additive (e.g., TFA or diethylamine) to improve peak shape. A typical starting point is 80:20 (v/v) n-hexane:isopropanol + 0.1% TFA.

  • Flow Rate: Dependent on column diameter, typically 10-20 mL/min for semi-preparative scale.

  • Detection: UV at 260 nm.

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase.

  • Expertise Note: Chiral separations often require significant method development. The choice of chiral stationary phase and the mobile phase composition are critical variables that must be empirically optimized for baseline separation of the enantiomers.[10]

Structural Elucidation

Unambiguous confirmation of the chemical structure is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, D₂O or DMSO-d₆ are appropriate solvents.

  • ¹H NMR (in D₂O):

    • Expected Signals: Protons on the pyrimidine ring (H-2, H-4, H-6) will appear as singlets or doublets in the aromatic region (δ 8.5-9.5 ppm). The α-proton (α-CH) will be a triplet coupled to the β-protons (δ ~4.0 ppm). The β-protons (β-CH₂) will appear as a doublet coupled to the α-proton (δ ~3.2 ppm).

    • Note: In D₂O, the acidic protons of the -NH₂ and -COOH groups will exchange with deuterium and will not be observed.

  • ¹³C NMR (in D₂O):

    • Expected Signals: The carbonyl carbon (C=O) will be the most downfield signal (δ ~170-175 ppm). Carbons of the pyrimidine ring will appear in the aromatic region (δ ~140-160 ppm). The α-carbon (α-C) will be around δ ~55 ppm, and the β-carbon (β-C) around δ ~35 ppm.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information on fragmentation patterns.

  • Technique: Electrospray Ionization (ESI) is ideal for this polar molecule.

  • Mode: Positive ion mode will readily detect the protonated molecule [M+H]⁺.

  • Expected m/z: For C₇H₉N₃O₂, the exact mass is 167.0695. High-resolution mass spectrometry (HRMS) should detect an ion with m/z ≈ 168.0773 ([M+H]⁺), confirming the elemental composition.[2]

  • Fragmentation: Key fragmentation would likely involve the loss of the carboxyl group (as CO₂ or H₂O + CO) and cleavage of the bond between the α- and β-carbons.

Key Physicochemical Parameters

Solubility

The solubility of this compound is expected to be highly dependent on pH due to its zwitterionic nature. The computed logP of -3.1 suggests high aqueous solubility and very low solubility in non-polar organic solvents.[2]

4.1.1 Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
  • Preparation: Prepare a series of buffers (e.g., pH 2.0, pH 7.4, pH 10.0) and select organic solvents (e.g., ethanol, DMSO, acetone).

  • Execution: Add an excess amount of the solid compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and measure the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV as described in 2.2.1).

  • Rationale: This method ensures that true thermodynamic equilibrium is reached, providing the most accurate and reproducible solubility data, which is critical for formulation and assay development.[11]

Characterization_Workflow start Purified Compound structure Structural Elucidation (NMR, HRMS) start->structure purity Purity Analysis (HPLC, Elemental Analysis) start->purity final Comprehensive Physicochemical Profile structure->final thermal Thermal Analysis (FSC for Melting Point) purity->thermal solubility Solubility Profiling (Shake-Flask, pH-dependency) purity->solubility pka pKa Determination (Potentiometric Titration) purity->pka thermal->final logd LogD Measurement (Shake-Flask, Octanol/Buffer) solubility->logd pka->final logd->final

Caption: A comprehensive workflow for the physicochemical characterization of the compound.

Acidity and Ionization (pKa)

The compound has three ionizable groups: the carboxylic acid, the α-amino group, and the pyrimidine ring. The pyrimidine ring itself is a weak base, with the protonated form having a pKa of approximately 1.23.[1][6] The pKa values dictate the charge state of the molecule at any given pH, which profoundly influences its solubility, binding interactions, and pharmacokinetic properties.

Caption: Predominant ionic species of the molecule as a function of pH. (Note: Images are placeholders for actual chemical structures).

4.2.1 Protocol: pKa Determination by Potentiometric Titration
  • Sample Preparation: Accurately weigh the compound and dissolve it in a known volume of deionized water, potentially with a co-solvent like methanol if solubility is limited. The solution should be free of CO₂.

  • Titration (Acidic Range): Titrate the solution with a standardized solution of HCl (e.g., 0.1 M) while monitoring the pH with a calibrated electrode. This will determine the pKa of the pyrimidine nitrogen(s).

  • Titration (Basic Range): From the initial solution, titrate with a standardized solution of NaOH (e.g., 0.1 M), again monitoring the pH.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The first pKa will be for the carboxylic acid, and the second will be for the α-amino group.

  • Justification: Potentiometric titration is the gold standard for pKa determination. It directly measures the change in protonation state, providing highly accurate and reliable data essential for predicting the compound's behavior in biological and formulation contexts.

Conclusion

2-Amino-3-(pyrimidin-5-yl)propanoic acid is a molecule with significant potential, characterized by its high polarity and complex acid-base chemistry. This guide has established a framework for its comprehensive physicochemical characterization. While computational data provides a valuable starting point, the emphasis must be placed on rigorous experimental determination using the detailed, validated protocols provided herein. A thorough understanding of its solubility, pKa, and structural integrity is fundamental for any researcher aiming to unlock its full potential in drug discovery and chemical biology.

References

  • Wikipedia. (n.d.). Pyrimidine. Retrieved March 27, 2026, from [Link]

  • Harper's Illustrated Biochemistry. (2025, August 30). Chemistry of Purines, Pyrimidines, Nucleosides, & Nucleotides.
  • Hüsken, N., et al. (2021). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. Retrieved March 27, 2026, from [Link]

  • Frontiers in Pharmacology. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists.
  • Royal Society of Chemistry. (n.d.). New experimental melting properties as access for predicting amino-acid solubility.
  • New World Encyclopedia. (n.d.). Pyrimidine. Retrieved March 27, 2026, from [Link]

  • Journal of Ovonic and Bionic Materials. (2024, July 20). Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal.
  • MDPI. (2007, August 27). Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid. Retrieved March 27, 2026, from [Link]

  • PubChem. (n.d.). (2R)-2-amino-3-(pyrimidin-5-yl)propanoic acid. Retrieved March 27, 2026, from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of (2S,3S)-2-amino-3-methylhexanoic Acid.
  • Molecules. (2007). Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin.
  • Digital Commons @ University of Southern Mississippi. (2024, April 25). Modeling and synthesis of 3-(2,6-disubstituted 5-pyrimidyl) propionic acids as inhibitors.
  • ResearchGate. (2025, October 18). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles.
  • Sigma-Aldrich. (n.d.). 2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid hydrochloride.
  • Verevkin, S. P., et al. (2020). Melting properties of amino acids and their solubility in water. PMC. Retrieved March 27, 2026, from [Link]

  • Turkish Journal of Chemistry. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines. Retrieved March 27, 2026, from [Link]

  • Barabanov, M.A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of Organic Chemistry.
  • Sigma-Aldrich. (n.d.). (S)-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid hydrochloride.
  • ResearchGate. (2021, April). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions.
  • MDPI. (2022, August 13). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved March 27, 2026, from [Link]

  • MDPI. (2023, December 7). NMR and Docking Calculations Reveal Novel Atomistic Selectivity.
  • RSC Publishing. (2022, June 29). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug.

Sources

mechanism of action of 2-Amino-3-(pyrimidin-5-yl)propanoic acid in peptide design

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-Amino-3-(pyrimidin-5-yl)propanoic Acid in Peptide Design

Abstract

The strategic incorporation of unnatural amino acids (UAAs) into peptides is a cornerstone of modern drug discovery, offering a powerful toolkit to overcome the inherent limitations of native peptide therapeutics. This guide provides an in-depth technical analysis of 2-Amino-3-(pyrimidin-5-yl)propanoic acid (Pya), a non-proteinogenic amino acid with unique structural and chemical properties. We will dissect its mechanism of action, focusing on how the pyrimidine side chain modulates peptide conformation, enhances critical biophysical properties such as solubility and stability, and enables novel molecular interactions with biological targets. This document serves as a comprehensive resource for researchers and drug developers, complete with field-proven experimental protocols for the synthesis and characterization of Pya-containing peptides, ensuring both scientific integrity and practical applicability.

Part 1: The Strategic Imperative for Unnatural Amino Acids in Peptide Therapeutics

Peptides are central players in a vast range of biological processes, making them highly attractive candidates for therapeutic intervention due to their high specificity and potency.[1] However, natural peptides often suffer from significant drawbacks that limit their clinical utility, primarily poor metabolic stability due to proteolytic degradation and suboptimal pharmacokinetic profiles.[2] The incorporation of unnatural amino acids (UAAs) provides a robust strategy to mitigate these issues.[3][4] By moving beyond the canonical 20 amino acids, scientists can introduce a virtually limitless array of chemical functionalities to fine-tune a peptide's structure and function.[2] These modifications can enforce specific secondary structures, block cleavage sites for proteolytic enzymes, enhance solubility, and introduce novel binding motifs to improve target affinity and selectivity.[2][4]

Part 2: 2-Amino-3-(pyrimidin-5-yl)propanoic Acid (Pya): A Unique Aromatic Building Block

2-Amino-3-(pyrimidin-5-yl)propanoic acid, which we will refer to as Pyrimidinyl-alanine (Pya), is an analogue of Phenylalanine where the phenyl group is replaced by a pyrimidine ring.[5] This seemingly subtle change introduces profound differences in its physicochemical properties, making it a versatile tool for peptide design.

The key distinction lies in the introduction of two nitrogen atoms into the aromatic ring. This modification imparts a unique combination of features:

  • Aromaticity: It retains the planar, aromatic character of Phenylalanine, allowing it to participate in favorable π-stacking interactions within a receptor binding pocket.

  • Polarity and Hydrogen Bonding: Unlike the purely hydrophobic phenyl group, the pyrimidine ring's nitrogen atoms are hydrogen bond acceptors. This introduces a hydrophilic character to the aromatic side chain, significantly influencing solubility and intermolecular interactions.

  • Bioisosterism: Pya can serve as a bioisostere for natural aromatic amino acids like Phenylalanine (Phe) and Histidine (His). It mimics the size and shape of Phe while introducing electronic properties and hydrogen-bonding capabilities reminiscent of His, but without the corresponding basicity and pH-dependent charge.

Caption: Structural and functional relationships of Pya to natural amino acids.

Part 3: Mechanism of Action - How Pya Modulates Peptide Properties

The incorporation of Pya into a peptide sequence is not a passive substitution but an active design choice that influences the final molecule's behavior through several key mechanisms.

Conformational Control and Structural Pre-organization

A peptide's biological activity is intrinsically linked to its three-dimensional conformation. The introduction of a bulky, sterically demanding side chain like Pya can impose significant conformational restrictions on the peptide backbone.[6] By limiting the allowable Ramachandran (φ/ψ) angles of the adjacent residues, Pya can help lock the peptide into a more rigid, pre-organized conformation that mimics the bioactive state, thereby reducing the entropic penalty upon binding to its target.[7]

Enhancement of Biophysical Properties for Drug Development

A major hurdle in peptide drug development is achieving favorable biophysical properties. Pya offers a distinct advantage in this area.

  • Improved Aqueous Solubility: Peptide aggregation, often driven by the association of hydrophobic side chains, is a common cause of poor solubility and manufacturability. The pyrimidine ring of Pya, while aromatic, introduces polarity. Its nitrogen atoms can act as hydrogen bond acceptors, interacting with water molecules and disrupting the intermolecular hydrophobic interactions that lead to aggregation. This mechanism is supported by studies on the closely related pyridyl-alanine, which has been shown to dramatically enhance the aqueous solubility and stability of glucagon analogues.[8][9]

  • Increased Proteolytic Stability: Proteolytic enzymes recognize specific amino acid sequences and side chains. The introduction of a non-natural residue like Pya can effectively block enzyme recognition at or near the modification site, significantly increasing the peptide's resistance to degradation and extending its in-vivo half-life.[2]

Tailoring Receptor-Ligand Interactions

The ultimate goal of peptide design is often to improve interaction with a biological target. The unique electronic signature of the Pya side chain provides new avenues for molecular recognition.

  • Novel Hydrogen Bonds: The nitrogen atoms of the pyrimidine ring can form specific hydrogen bonds with donor groups (e.g., hydroxyls, amides) in a receptor's binding pocket. This can create new, high-affinity anchor points that are not possible with Phenylalanine.

  • Modulated π-π and Cation-π Interactions: The electron-deficient nature of the pyrimidine ring alters its stacking interactions compared to the electron-rich phenyl ring. This can be exploited to fine-tune the geometry and energy of binding with aromatic residues or cationic groups on the target protein.

Part 4: Experimental Application and Protocols

The successful application of Pya in peptide design relies on robust and validated experimental procedures. The following protocols are based on the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[10][11]

Synthesis: Incorporation of Pya via Fmoc-SPPS

Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides, involving the stepwise addition of amino acids to a growing chain anchored to a solid resin support.[3][12]

SPPS_Workflow start Start: Swell Resin in DMF deprotection 1. N-α-Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 4. DMF Wash coupling->wash2 check Kaiser Test (Check for free amines) wash2->check next_cycle Repeat for next amino acid check->next_cycle Incomplete final Final Cleavage & Deprotection (e.g., TFA cocktail) check->final Complete Sequence next_cycle->deprotection Next AA

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol: Manual Coupling of Fmoc-Pya-OH

This protocol outlines a single coupling cycle for incorporating Fmoc-Pya-OH.

  • Resin Preparation: Start with the N-terminally deprotected peptide-resin (possessing a free amine) swelled in N,N-Dimethylformamide (DMF).[13]

  • Activation Solution: In a separate vessel, prepare the activation solution. For a 0.1 mmol scale synthesis, dissolve Fmoc-Pya-OH (0.4 mmol, 4 eq) and an activating agent such as HATU (0.39 mmol, 3.9 eq) in DMF. Add a base, such as N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq). Let the solution stand for 1-2 minutes to pre-activate.

  • Coupling Reaction: Drain the DMF from the resin. Immediately add the activation solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours. Note: Due to potential steric hindrance from the bulky side chain, a longer coupling time or a double coupling may be necessary compared to natural amino acids.[3]

  • Washing: Drain the coupling solution from the resin. Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all excess reagents and byproducts.[11]

  • Confirmation (Optional but Recommended): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive (blue beads), a second coupling (recoupling) is required.[14]

Table 1: Recommended Coupling Reagents for Pya Incorporation

Coupling Reagent Description Rationale for Use with Pya
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) A highly efficient aminium-based reagent, effective for sterically hindered amino acids.[11]
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) A standard and reliable coupling reagent suitable for most applications.[11]

| DIC/Oxyma | (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate) | A cost-effective carbodiimide-based method with a modern additive (Oxyma Pure) to suppress racemization. |

Characterization of Pya-Containing Peptides

Following synthesis and cleavage from the resin, the crude peptide must be purified and its identity confirmed.

  • Protocol: Purification by Reverse-Phase HPLC (RP-HPLC)

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

    • Inject the solution onto a C18 RP-HPLC column.

    • Elute the peptide using a linear gradient of Buffer A (e.g., 0.1% TFA in Water) and Buffer B (e.g., 0.1% TFA in Acetonitrile). A typical gradient is 5-95% B over 30 minutes.

    • Monitor the elution at 220 nm and 280 nm. The pyrimidine ring of Pya will also absorb at ~260 nm, which can be a useful diagnostic wavelength.

    • Collect the fractions corresponding to the major peak.

    • Lyophilize the pooled fractions to obtain the pure peptide.

  • Protocol: Identity Confirmation by Mass Spectrometry (MS)

    • Prepare a dilute solution of the purified peptide.

    • Analyze using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

    • Compare the observed molecular weight with the calculated theoretical mass of the Pya-containing peptide to confirm successful synthesis and incorporation.

Investigating the Mechanistic Impact

To validate the intended effects of Pya incorporation, specific biophysical assays are required.

Biophysical_Analysis cluster_0 Peptide Synthesis & Purification cluster_1 Structural Analysis cluster_2 Functional Analysis PurePeptide Pure Pya-Peptide CD Circular Dichroism (Secondary Structure) PurePeptide->CD NMR NMR Spectroscopy (3D Conformation) PurePeptide->NMR Stability Proteolytic Stability Assay (Half-life) PurePeptide->Stability Solubility Solubility Assay (Aqueous Buffer) PurePeptide->Solubility Binding Binding Assay (e.g., SPR) (Target Affinity) PurePeptide->Binding

Caption: Workflow for the biophysical characterization of Pya-modified peptides.

  • Protocol: Secondary Structure Analysis via Circular Dichroism (CD) Spectroscopy

    • Prepare solutions of the Pya-peptide and a control peptide (e.g., with Phe instead of Pya) at a concentration of 50-100 μM in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Acquire CD spectra from 190 to 260 nm using a 1 mm pathlength cuvette at a controlled temperature (e.g., 25 °C).

    • Process the spectra (blank subtraction, conversion to mean residue ellipticity).

    • Analyze the spectra for characteristic signatures of α-helices (minima at ~208 and 222 nm), β-sheets (minimum at ~218 nm), or random coil (minimum at ~198 nm). A significant change between the Pya-peptide and the control indicates that Pya has induced a conformational change.

Part 5: Conclusion and Future Outlook

2-Amino-3-(pyrimidin-5-yl)propanoic acid is a powerful and versatile unnatural amino acid for peptide design. Its unique mechanism of action, driven by the introduction of a polar, hydrogen-bonding aromatic side chain, allows for the rational modulation of peptide conformation, solubility, and stability. By providing both steric bulk and novel electronic properties, Pya enables the design of peptide therapeutics with enhanced drug-like properties. The detailed protocols provided herein offer a practical framework for the successful synthesis and evaluation of Pya-modified peptides. Future applications will likely see Pya used not only to optimize therapeutic leads but also as a tool in chemical biology, for instance as a spectroscopic probe to investigate peptide-protein interactions in complex biological environments.[15][16]

Part 6: References

  • BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. BenchChem.

  • Merck. (n.d.). Unnatural Amino Acids for Peptide Synthesis. Sigma-Aldrich.

  • Deiters, A., et al. (2015). Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations. ACS Publications.

  • Schultz, P. G., et al. (2014). Incorporation of unnatural amino acids. Google Patents. EP2796546B1.

  • CPC Scientific. (n.d.). Unnatural Amino Acids. CPC Scientific.

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.

  • Feng, R., Wang, M., et al. (2024). Unnatural Amino Acids for Biological Spectroscopy and Microscopy. Chemical Reviews.

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Amino Acid Derivatives. BenchChem.

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

  • Albericio, F., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC - NIH.

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik.

  • Gai, F., et al. (2017). Probing the effectiveness of spectroscopic reporter unnatural amino acids: a structural study. PMC.

  • DiMarchi, R. D., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry.

  • DiMarchi, R. D., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Request PDF - ResearchGate.

  • Gai, F., et al. (2024). Unnatural Amino Acids for Biological Spectroscopy and Microscopy. College of Chemistry and Molecular Engineering News.

  • Gai, F. (2019). Development Of Unnatural Amino Acid Based Spectroscopic Probes For Chemical And Biological Applications. ScholarlyCommons.

  • Sharma, N. K., & Balachandra, C. (2015). SYNTHESES OF UNNATURAL AMINO ACIDS, PEPTIDES AND NOVEL FLUORESCENT MOLECULES FROM TROPOLONE. Homi Bhabha National Institute.

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Crystal Structure Analysis of 2-Amino-3-(pyrimidin-5-yl)propanoic Acid: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Crystallographers, and Medicinal Chemists Content Type: In-Depth Technical Guide

Executive Summary & Rationale

The molecule 2-Amino-3-(pyrimidin-5-yl)propanoic acid (also known as 5-pyrimidinylalanine) is a highly valuable unnatural amino acid (UAA). It serves as a critical building block in peptidomimetics and acts as a substrate or inhibitor in enzymatic studies involving phenylalanine ammonia-lyase (PAL)[1]. With a molecular formula of C7​H8​N2​O2​ and a molecular weight of 152.15 g/mol [2], its side chain features a pyrimidine ring that introduces unique steric constraints and hydrogen-bonding capabilities compared to natural aromatic amino acids like phenylalanine or tyrosine.

As a Senior Application Scientist, I approach the crystal structure analysis of such UAAs not merely as a data collection exercise, but as a self-validating system to definitively assign absolute configuration, map the zwitterionic hydrogen-bonding network, and understand solid-state packing. Small molecule X-ray crystallography (SC-XRD) is the gold standard for this, providing atomic-level resolution of bond lengths, angles, and intermolecular interactions[3].

This whitepaper outlines the authoritative, step-by-step causality and methodology required to successfully crystallize, diffract, and refine the structure of 2-Amino-3-(pyrimidin-5-yl)propanoic acid.

Physicochemical Properties & Crystallographic Targets

Before initiating crystallization, it is critical to define the expected parameters of the target molecule. Because 2-Amino-3-(pyrimidin-5-yl)propanoic acid is an ampholyte, its solubility is highly dependent on the pH of the environment[4].

Table 1: Target Parameters for 2-Amino-3-(pyrimidin-5-yl)propanoic acid

ParameterValue / Expected TargetScientific Rationale
Molecular Formula C7​H8​N2​O2​ Defines the scattering power (light atoms only)[2].
Molecular Weight 152.15 g/mol Determines the expected density ( ∼1.3−1.5 g/cm3 )[2].
Target Space Group P21​ or P21​21​21​ Enantiopure L-amino acids must crystallize in non-centrosymmetric, Sohncke space groups.
Protonation State Zwitterionic ( NH3+​ , COO− )Expected solid-state form; drives the primary hydrogen-bonding lattice.
Asymmetric Unit (Z') Typically Z′=1 Small molecules usually contain <100 atoms in the asymmetric unit[3].

Phase 1: Precision Crystallization Protocol

Crystallization is a thermodynamic process driven by supersaturation. For amino acids, traditional solvent evaporation is often complicated by their zwitterionic nature, which leads to high lattice energies and low solubility in organic solvents.

Causality of the Method

We utilize pH-controlled slow evaporative crystallization . By adjusting the aqueous solution to the molecule's isoelectric point (pI), we ensure the net charge is zero. This minimizes solute-solvent interactions (solvation energy) and maximizes solute-solute interactions, driving controlled nucleation[4].

Step-by-Step Methodology
  • Solvent Preparation: Dissolve 50 mg of enantiopure L-2-Amino-3-(pyrimidin-5-yl)propanoic acid in 5 mL of ultra-pure deionized water (18.2 MΩ·cm).

  • pH Optimization: Titrate the solution dropwise with 0.1 M HCl or 0.1 M NaOH until the pH reaches the calculated isoelectric point (typically around pH 5.5 - 6.0 for aromatic UAAs).

  • Filtration (Critical Step): Pass the solution through a 0.22 μm PTFE syringe filter into a clean glass vial. Rationale: Removing heterogeneous nucleants (dust, undissolved particulates) prevents premature, low-quality nucleation, ensuring the growth of singular, defect-free crystals.

  • Controlled Evaporation: Cover the vial with Parafilm and puncture 2-3 small holes. Place the vial in a vibration-free incubator at a constant 20 °C. Alternative: For faster growth, microwave-accelerated evaporative crystallization (MAEC) can be employed, though slow evaporation generally yields superior diffraction-quality faces[5].

  • Harvesting: After 7–14 days, harvest optically clear, block-like or needle-like crystals using a polarized light microscope.

Crystallization A Aqueous Solution (Adjusted to pI) B Supersaturation (Slow Evaporation) A->B C Primary Nucleation B->C D Lattice Assembly (Crystal Growth) C->D E Diffraction-Quality Single Crystal D->E

Diagram 1: Thermodynamic workflow of pH-controlled amino acid crystallization.

Phase 2: Single-Crystal X-Ray Diffraction (SC-XRD)

Once a high-quality single crystal is isolated, the objective shifts to capturing high-redundancy diffraction data.

Causality of the Method

Because 2-Amino-3-(pyrimidin-5-yl)propanoic acid consists entirely of light atoms (C, H, N, O), determining its absolute configuration (distinguishing the L-enantiomer from the D-enantiomer) is challenging. We must use Copper ( Cu Kα ) radiation ( λ=1.54184A˚ ) rather than Molybdenum ( Mo Kα ). Cu radiation maximizes the anomalous scattering signal of oxygen and nitrogen, allowing for a reliable calculation of the Flack parameter. Furthermore, data must be collected at cryogenic temperatures (100 K) to reduce atomic thermal vibrations (B-factors) and mitigate X-ray-induced free radical damage[6].

Step-by-Step Methodology
  • Mounting: Submerge the selected crystal (optimal size ∼0.1×0.1×0.2 mm ) in a drop of perfluoropolyether oil (e.g., Paratone-N). Rationale: The oil displaces surface water, preventing ice ring formation during cryocooling, and protects the crystal from oxidation.

  • Cryocooling: Mount the crystal on a MiTeGen polyimide loop and immediately transfer it to the diffractometer goniometer head, directly into a 100 K nitrogen cold stream[6].

  • Data Collection: Utilize a microfocus Cu X-ray source equipped with a photon-counting pixel array detector. Collect a full sphere of data using ω and ϕ scans. Ensure a high redundancy (multiplicity >4 ) to accurately measure the small anomalous differences required for absolute structure determination.

Table 2: Standard SC-XRD Data Collection Parameters

ParameterStandard SettingPurpose
Temperature 100 KMinimizes thermal motion; enhances high-angle resolution[6].
Radiation Source Cu ( λ=1.54184A˚ )Stronger anomalous dispersion for light-atom absolute configuration.
Scan Strategy ω and ϕ scansEnsures complete coverage of reciprocal space.
Resolution Limit dmin​≤0.83A˚ Meets International Union of Crystallography (IUCr) publication standards.

Phase 3: Structure Solution and Refinement

The final phase translates raw diffraction frames into a 3D atomic model. This involves solving the "phase problem"—the loss of phase information when X-rays hit the detector[7].

Step-by-Step Methodology
  • Integration & Scaling: Process the raw frames using integration software (e.g., APEX4 or CrysAlisPro). Apply empirical absorption corrections (e.g., SADABS) based on the redundancy of equivalent reflections.

  • Phase Problem Solution: Utilize dual-space iterative algorithms (e.g., SHELXT) to solve the initial structure[7]. This will reveal the heavy atom backbone (C, N, O).

  • Least-Squares Refinement: Refine the model against F2 using full-matrix least-squares methods (e.g., SHELXL).

  • Hydrogen Atom Treatment (Critical for Amino Acids):

    • Locate the zwitterionic protons (the three hydrogens on the NH3+​ group) in the difference Fourier map. Refine their coordinates freely to definitively prove the zwitterionic state.

    • Place carbon-bound hydrogens (on the pyrimidine ring and aliphatic chain) in calculated riding positions to maintain an optimal data-to-parameter ratio.

  • Validation: Check the final R1​ and wR2​ factors. A valid absolute configuration is confirmed if the Flack parameter is near 0.0 with a standard uncertainty <0.1 .

XRD_Processing Data Raw Diffraction Frames (Cu Kα, 100K) Int Integration & Scaling (Absorption Correction) Data->Int Phase Phase Problem Solution (Dual-Space Algorithm) Int->Phase Model Initial Electron Density Map Phase->Model Refine Least-Squares Refinement (SHELXL on F²) Model->Refine Refine->Model Iterative Val Validation (R-factor, Flack Param) Refine->Val

Diagram 2: SC-XRD computational pipeline from raw data to validated structural model.

Structural Insights & Interpretation

Upon successful refinement, the crystal structure of 2-Amino-3-(pyrimidin-5-yl)propanoic acid will reveal several key field-specific insights:

  • Zwitterionic Backbone: The bond lengths of the carboxylate group ( C-O ) will be nearly equivalent ( ∼1.25A˚ ), confirming electron delocalization typical of the COO− state, while the amine nitrogen will be tetrahedrally coordinated as NH3+​ .

  • Pyrimidine Interactions: Unlike a standard phenyl ring, the two meta-positioned nitrogens in the pyrimidine ring act as strong hydrogen-bond acceptors. Expect to see a robust 3D supramolecular network where the NH3+​ protons donate to both the carboxylate oxygens and the pyrimidine nitrogens of adjacent asymmetric units.

  • π−π Stacking: The planar pyrimidine rings will likely exhibit face-to-face or edge-to-face π−π stacking, dictating the overall crystal packing efficiency and density.

Sources

Engineering the Future of Therapeutics and Agrochemicals: The Biological Activity of 2-Amino-3-(pyrimidin-5-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The landscape of modern drug discovery and agrochemical engineering is increasingly reliant on the strategic incorporation of unnatural amino acids (UAAs). Among these, 2-Amino-3-(pyrimidin-5-yl)propanoic acid —commonly referred to as 3-(pyrimidin-5-yl)alanine—stands out as a highly versatile bioisostere. By replacing the traditional phenyl ring of phenylalanine with an electron-deficient pyrimidine ring, researchers can fundamentally alter a molecule's pharmacokinetic profile, proteolytic stability, and target binding affinity.

As a Senior Application Scientist, I have structured this whitepaper to dissect the dual utility of pyrimidin-5-yl alanine derivatives. We will explore their critical role in developing orally bioavailable peptide therapeutics for autoimmune diseases (specifically targeting the IL-23 receptor)[1], as well as their emerging application as non-coding heterocyclic amino acids (NCHAAs) for targeted herbicidal activity[2].

Structural Rationale: The "Why" Behind the Molecule

To understand the biological activity of 2-Amino-3-(pyrimidin-5-yl)propanoic acid, we must first analyze its physicochemical deviations from natural aromatic amino acids (like phenylalanine or tyrosine).

  • Electronic Deficit & Metabolic Stability: The pyrimidine ring contains two electronegative nitrogen atoms, pulling electron density away from the carbon atoms. This electron-deficient π -system makes the aromatic ring significantly less susceptible to oxidative metabolism by Cytochrome P450 enzymes compared to electron-rich phenyl rings.

  • Hydrogen Bonding Capabilities: The N1 and N3 atoms of the pyrimidine moiety act as potent hydrogen-bond acceptors. When incorporated into a peptide sequence, these atoms can engage in highly specific interactions with hydrogen-bond donors (e.g., Ser, Thr, or backbone amides) within a receptor's binding pocket, driving up target affinity.

  • Protease Evasion: Gastrointestinal proteases (such as chymotrypsin, which typically cleaves adjacent to bulky hydrophobic residues like Phe, Trp, and Tyr) fail to recognize the highly polarized pyrimidin-5-yl side chain. This imparts exceptional enzymatic stability, a prerequisite for oral peptide delivery[3].

Therapeutic Applications: Oral Peptide Inhibitors of IL-23R

The Interleukin-23 (IL-23) signaling pathway is a primary driver in the pathogenesis of autoimmune inflammatory disorders, including Inflammatory Bowel Disease (IBD), Crohn's disease, ulcerative colitis, and psoriasis[4]. IL-23 binds to the IL-23 receptor (IL-23R) on Th17 cells, triggering a JAK/STAT signaling cascade that results in the release of pro-inflammatory cytokines[5].

Historically, blocking this pathway required systemic monoclonal antibodies. However, recent breakthroughs have utilized 3-(pyrimidin-5-yl)alanine derivatives to synthesize highly constrained, cyclic peptide inhibitors capable of surviving the harsh environment of the gastrointestinal tract to antagonize IL-23R directly at the luminal surface[1][6].

IL23Pathway IL23 IL-23 Cytokine IL23R IL-23 Receptor Complex (IL-23R / IL-12Rβ1) IL23->IL23R Binds JAK JAK2 / TYK2 Activation IL23R->JAK Activates STAT3 STAT3 Phosphorylation & Translocation JAK->STAT3 Phosphorylates Th17 Th17 Cell Differentiation STAT3->Th17 Induces IBD Intestinal Inflammation (IBD / Crohn's) Th17->IBD Cytokine Release (IL-17, IL-6) Inhibitor UAA-Modified Peptide Inhibitor Inhibitor->IL23R Blocks Binding

Caption: The IL-23/IL-23R signaling cascade and targeted disruption by UAA-modified peptide inhibitors.

Protocol 1: Synthesis of UAA-Incorporated Macrocyclic Peptides

To achieve therapeutic efficacy, the pyrimidin-5-yl derivative must be precisely incorporated into a peptide backbone, which is subsequently cyclized to lock its bioactive conformation. This protocol utilizes Solid-Phase Peptide Synthesis (SPPS) and is designed as a self-validating system.

Causality Note: We utilize HATU as the coupling reagent rather than standard HBTU. The electronegative nature and steric bulk of the pyrimidin-5-yl side chain can reduce the nucleophilicity of the adjacent amine during chain elongation; HATU provides the superior reactivity required to prevent deletion sequences.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes to ensure uniform accessibility of functional sites.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to confirm complete deprotection.

  • UAA Coupling: Pre-activate Fmoc-3-(pyrimidin-5-yl)-L-alanine (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 3 minutes. Add to the resin and agitate for 2 hours.

  • Chain Elongation: Continue iterative deprotection and coupling for the remaining sequence (e.g., incorporating flanking Cysteine residues for eventual cyclization).

  • Cleavage: Treat the resin with a cleavage cocktail (TFA/TIPS/Water, 95:2.5:2.5 v/v) for 3 hours. Precipitate the linear peptide in cold diethyl ether and lyophilize. Validation: Confirm the mass of the linear precursor via LC-MS.

  • Cyclization (Dithioether Bridge): Dissolve the linear peptide in 50 mM ammonium bicarbonate buffer (pH 8.0). Add 1,3-dichloroacetone (1.2 eq) to cross-link the flanking Cysteine thiols. Stir for 4 hours at room temperature.

  • Purification: Purify the cyclic peptide via preparative RP-HPLC (C18 column) using a water/acetonitrile gradient with 0.1% TFA.

SPPSWorkflow Resin Resin Swelling (DMF) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple Coupling: Fmoc-3-(pyrimidin-5-yl)-Ala-OH + HATU/DIPEA Deprotect->Couple Cleave TFA Cleavage & Ether Precipitation Couple->Cleave Cyclize Dithioether Cyclization Cleave->Cyclize Validate LC-MS & RP-HPLC Purification Cyclize->Validate

Caption: Workflow for the Solid-Phase Peptide Synthesis and cyclization of UAA-modified therapeutics.

Protocol 2: In Vitro Target Engagement (IL-23R Competitive Binding Assay)

To validate the biological activity of the synthesized pyrimidin-5-yl derivative peptide, a competitive AlphaScreen assay is employed to measure its ability to disrupt the IL-23/IL-23R interaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

  • Complex Formation: Incubate 1 nM His-tagged human IL-23R extracellular domain with varying concentrations of the synthetic peptide inhibitor (serial dilution from 10 μ M to 1 pM) in a 384-well plate for 30 minutes.

  • Ligand Addition: Add 1 nM biotinylated human IL-23 cytokine to all wells. Incubate for 1 hour at room temperature.

  • Bead Addition: Under low-light conditions, add Streptavidin-coated Donor beads (binds biotin-IL-23) and Anti-His Acceptor beads (binds His-IL-23R) at 20 μ g/mL final concentration. Incubate for 1 hour.

  • Signal Detection: Read the plate on an AlphaScreen-compatible microplate reader (excitation at 680 nm, emission at 520-620 nm).

  • Data Analysis: Plot the luminescence signal against the log of the peptide concentration. Calculate the IC 50​ using a 4-parameter logistic non-linear regression model. Validation: Include a known IL-23R neutralizing antibody as a positive control, and a scrambled peptide sequence as a negative control.

Agrochemical Applications: NCHAAs as Next-Generation Herbicides

Beyond human therapeutics, 2-Amino-3-(pyrimidin-5-yl)propanoic acid functions as a Non-Coding Heterocyclic Amino Acid (NCHAA)[2]. The biological activity in this context relies on the concept of translation fidelity disruption .

In rapidly growing plant tissues (meristems), the demand for protein synthesis is immense. Plant aminoacyl-tRNA synthetases, which are responsible for attaching the correct amino acid to its corresponding tRNA, can be "tricked" by the structural similarity between natural phenylalanine/histidine and 3-(pyrimidin-5-yl)alanine[7].

Mechanism of Phytotoxicity: When the pyrimidin-5-yl derivative is applied as an agrochemical, it is absorbed and misincorporated into nascent plant proteins. Because the pyrimidine ring introduces unexpected hydrogen-bond acceptors and alters the local isoelectric point of the protein, the resulting polypeptides misfold. This leads to a cascade of endoplasmic reticulum (ER) stress, loss of essential enzymatic functions, and ultimately, targeted plant death[2]. This mechanism is highly prized because it targets pathways distinct from traditional herbicides (like glyphosate or atrazine), offering a solution to herbicide-resistant weeds.

Quantitative Data Summary

To clearly illustrate the biological and physicochemical advantages of incorporating 2-Amino-3-(pyrimidin-5-yl)propanoic acid over its natural counterpart, the following data matrix summarizes key parameters critical to drug and agrochemical development.

ParameterNatural Phenylalanine (Phe)3-(pyrimidin-5-yl)alanineImpact on Biological ActivityAromatic Ring TypePhenyl (Carbocyclic)Pyrimidine (Heterocyclic)Alters electron density and π π stacking geometries.H-Bond Acceptors (Side Chain)02 (N1, N3)Enables highly specific polar interactions in target receptor pockets.LogP (Estimated)~1.5~0.3Lower lipophilicity improves aqueous solubility of the final peptide.GI Protease StabilityLow (Cleaved by Chymotrypsin)High (Evades Chymotrypsin)Permits oral dosing of biologic-like cyclic peptides for IBD[3].Translation Fidelity100% (Natural coding)Low (Misincorporated)Triggers protein misfolding in plants, yielding herbicidal activity[7].

References

  • WO2024246269A1 - Peptide inhibitors of interleukin-23 receptor Source: Google Patents URL
  • US20210261622A1 - Peptide inhibitors of interleukin-23 receptor and their use to treat inflammatory diseases Source: Google Patents URL
  • WO2021146441A1 - Peptide inhibitors of interleukin-23 receptor and their use to treat inflammatory diseases Source: Google Patents URL
  • WO2020250223A1 - Novel non-coding heterocyclic amino acids (nchaa)

Sources

The Strategic Integration of 2-Amino-3-(pyrimidin-5-yl)propanoic Acid in Non-Natural Amino Acid Libraries

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The expansion of chemical space in peptide and small-molecule drug discovery relies heavily on the strategic deployment of non-natural amino acids (nnAAs). Among these, 2-Amino-3-(pyrimidin-5-yl)propanoic acid has emerged as a critical building block. As a heterocyclic bioisostere of phenylalanine, it replaces the hydrophobic carbocyclic ring with an electron-deficient pyrimidine. This technical whitepaper explores the causality behind its use, its mechanistic advantages in target binding, and provides a self-validating protocol for its integration into screening libraries.

Chemical Identity and Pharmacophoric Value

2-Amino-3-(pyrimidin-5-yl)propanoic acid (C₇H₉N₃O₂, MW: 167.17 g/mol ) is an unnatural alpha-amino acid[1]. In drug design, substituting a canonical aromatic residue (like phenylalanine or tyrosine) with this pyrimidine derivative fundamentally alters the local dielectric environment.

The causality for its inclusion in nnAA libraries is driven by three factors:

  • Proteolytic Resistance: Native proteases (e.g., chymotrypsin) recognize hydrophobic, carbocyclic aromatic side chains. The highly polar pyrimidine ring disrupts the enzyme's S1 pocket recognition, rendering the resulting peptide highly resistant to proteolytic cleavage.

  • Altered Pi-Stacking: The electron-withdrawing nature of the two pyrimidine nitrogens creates a π -electron-deficient aromatic system. This facilitates highly favorable parallel-displaced or edge-to-face π−π interactions with electron-rich aromatic residues in the target receptor.

  • Hydrogen Bonding: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring act as strong hydrogen-bond acceptors, enabling novel interactions with the target protein's backbone that canonical amino acids cannot achieve.

Mechanistic Advantages in Drug Discovery

The unique physicochemical profile of pyrimidine-derived nnAAs has led to their successful application across multiple therapeutic areas:

  • Autoimmune Therapeutics: Peptide inhibitors targeting the Interleukin-23 receptor (IL-23R) for inflammatory bowel disease (IBD) and Crohn's disease heavily leverage unnatural amino acids to achieve oral gastrointestinal stability and high-affinity receptor blockade[2].

  • Kinase and Enzyme Inhibition: Pyrimidine-based scaffolds are vital in small-molecule and peptide-drug conjugates. They have been successfully utilized to target RelA (as anti-biofilm agents)[3], dipeptidyl peptidase-IV (DPP-4) for Type 2 diabetes management[4], and AAK1 for neuropathic pain therapies[5].

IL23R_Pathway L IL-23 Cytokine R IL-23 Receptor Complex L->R Activates S JAK2/TYK2 Phosphorylation R->S I Pyrimidin-5-yl nnAA Peptide I->R Competitive Inhibition I->S Blocks Signaling T STAT3 Activation S->T E Autoimmune Inflammation T->E

Mechanism of IL-23R blockade by nnAA-enhanced peptide inhibitors.

Quantitative Data: Library Screening Metrics

To understand its utility in library design, it is essential to compare 2-Amino-3-(pyrimidin-5-yl)propanoic acid to its canonical counterpart, Phenylalanine.

Table 1: Physicochemical Comparison and Design Causality

PropertyPhenylalanine (Phe)2-Amino-3-(pyrimidin-5-yl)propanoic acidCausality in Drug Design
Molecular Weight 165.19 g/mol 167.17 g/mol Isosteric replacement maintains overall bulk, preventing steric clashes.
Aromatic Ring Phenyl (carbocyclic)Pyrimidine (heterocyclic, 2x N)Introduces polarity and distinct π -stacking capabilities.
Hydrogen Bonding 0 Donors, 0 Acceptors0 Donors, 2 AcceptorsEnables novel dipole interactions with kinase/receptor backbones.
Lipophilicity (LogP) ~1.5 (Hydrophobic)~ -0.5 to 0.1 (Hydrophilic)Significantly lowers lipophilicity, improving aqueous solubility.
Proteolytic Stability Highly susceptibleHighly resistantUnnatural sidechain evades native protease recognition (S1 pocket).

Self-Validating Experimental Protocol: SPPS Incorporation

Synthesizing libraries containing 2-Amino-3-(pyrimidin-5-yl)propanoic acid requires precise control over coupling kinetics. The electron-withdrawing pyrimidine ring can subtly reduce the nucleophilicity of the alpha-amine during subsequent extensions, and its steric bulk demands highly efficient coupling reagents.

The following is a self-validating Solid-Phase Peptide Synthesis (SPPS) workflow . A self-validating system ensures that no step proceeds without built-in analytical confirmation, preventing the propagation of errors.

Step 1: Resin Swelling and Deprotection
  • Protocol: Swell Rink Amide AM resin in DMF for 30 minutes. Treat with 20% piperidine in DMF (2 x 10 mins).

  • Causality: DMF penetrates the cross-linked polystyrene matrix, maximizing the surface area for the reaction. Piperidine acts as a base to remove the Fmoc protecting group.

  • Self-Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the flow-through at 301 nm. Deprotection is only considered complete when the UV signal returns to baseline.

Step 2: nnAA Coupling
  • Protocol: Pre-activate 3.0 eq of Fmoc-2-Amino-3-(pyrimidin-5-yl)propanoic acid with 2.9 eq HATU and 6.0 eq DIPEA in DMF for 3 minutes. Add to the resin and agitate for 60 minutes at room temperature.

  • Causality: HATU is chosen over standard HBTU because the 7-aza-benzotriazole leaving group is significantly more reactive. This overcomes the steric hindrance of the pyrimidine sidechain and minimizes epimerization at the alpha-carbon.

  • Self-Validation: Perform a Kaiser (ninhydrin) test. A yellow resin indicates complete coupling (no free primary amines). If the beads turn blue, the coupling has failed, triggering an automatic re-coupling cycle with an orthogonal reagent (e.g., DIC/Oxyma) to bypass sequence-dependent aggregation.

Step 3: Micro-Cleavage and LC-MS Verification
  • Protocol: Withdraw ~1 mg of resin. Treat with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Evaporate, dissolve in MeCN/H₂O, and analyze via LC-MS.

  • Causality: TIPS (triisopropylsilane) acts as a carbocation scavenger. While the pyrimidine ring is generally stable to acids, scavenging prevents the alkylation of the heterocyclic nitrogens by cleaved protecting groups (like t-Butyl or Trt) from other residues.

  • Self-Validation: The synthesis only proceeds to the next amino acid if the exact mass of the target intermediate is confirmed by mass spectrometry.

SPPS_Workflow A Resin Swelling & Fmoc Deprotection B UV Monitoring (301 nm) A->B C Coupling: Pyrimidin-5-yl nnAA (HATU/DIPEA) B->C D Self-Validation: Kaiser Test C->D D->C Positive (Blue) E Micro-Cleavage & LC-MS D->E Negative (Yellow) F Global Cleavage E->F Mass Confirmed

Self-validating SPPS workflow for Pyrimidin-5-yl nnAA incorporation.

Conclusion

The strategic incorporation of 2-Amino-3-(pyrimidin-5-yl)propanoic acid into non-natural amino acid libraries offers drug developers a deterministic method to engineer proteolytic stability and precise hydrogen-bonding networks into their lead compounds. By adhering to self-validating synthetic protocols, researchers can efficiently translate these complex heterocyclic building blocks into high-affinity, metabolically stable therapeutic candidates.

References

  • Title: 2-Amino-3-(pyrimidin-5-yl)propanoic acid | C7H9N3O2 | CID ...
  • Title: WO2024246269A1 - Peptide inhibitors of interleukin-23 receptor Source: Google Patents URL
  • Source: National Institutes of Health (NIH)
  • Title: US8853212B2 - Substituted aminotetrahydrothiopyrans and derivatives thereof as dipeptidyl peptidase-IV inhibitors for the treatment of diabetes Source: Google Patents URL
  • Source: National Institutes of Health (NIH)

Sources

Methodological & Application

NMR spectroscopy characterization of 2-Amino-3-(pyrimidin-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Comprehensive NMR Spectroscopic Characterization of 2-Amino-3-(pyrimidin-5-yl)propanoic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed framework and step-by-step protocols for the complete structural elucidation and characterization of 2-Amino-3-(pyrimidin-5-yl)propanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. As a non-canonical amino acid, this compound holds significant interest for researchers in medicinal chemistry and drug development, where unambiguous structural verification is paramount. This document outlines a systematic approach employing one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The rationale behind experimental choices, detailed protocols, and a guide to spectral interpretation are provided to ensure accurate and reproducible results.

Introduction and Strategic Importance

2-Amino-3-(pyrimidin-5-yl)propanoic acid is a synthetic amino acid incorporating a pyrimidine heterocycle. Pyrimidine moieties are fundamental components of nucleobases and are prevalent in a wide array of pharmacologically active compounds, including anticancer and antiviral agents.[1] The incorporation of this structure into an amino acid framework creates a versatile building block for peptide synthesis and drug design.

Given its novel structure, rigorous characterization is essential to confirm its identity and purity. NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of small molecules in solution.[2][3][4] This guide presents a logical workflow, moving from simple 1D experiments to more complex 2D correlation techniques, to build a complete picture of the molecule's atomic connectivity.

Predicted Spectral Features: An Expert Overview

Before acquiring experimental data, a foundational understanding of the expected spectral characteristics provides a roadmap for analysis. The structure of 2-Amino-3-(pyrimidin-5-yl)propanoic acid can be divided into two key fragments: the aliphatic amino acid backbone and the aromatic pyrimidine ring.

  • Pyrimidine Ring Protons (¹H): The pyrimidine ring contains three protons. The proton at the C2 position (H-2), situated between two electron-withdrawing nitrogen atoms, is expected to be the most deshielded and appear significantly downfield.[5][6] The protons at C4 and C6 (H-4, H-6) will also be in the aromatic region, at a slightly lower chemical shift.

  • Aliphatic Protons (¹H): The amino acid portion contains a methine proton at the alpha-carbon (Hα) and two diastereotopic methylene protons at the beta-carbon (Hβ). The Hα proton is adjacent to both the amino and carboxyl groups, while the Hβ protons are adjacent to the pyrimidine ring.

  • Carbon Nuclei (¹³C): The ¹³C spectrum will show seven distinct signals corresponding to the molecule's seven carbon atoms.[7] The carboxyl carbon (C=O) will be the most downfield signal (>170 ppm). The pyrimidine carbons will appear in the aromatic region (~120-160 ppm), while the aliphatic Cα and Cβ will be the most upfield signals.[8][9]

Experimental Design and Workflow

A multi-step NMR analysis is required for complete structural assignment. The workflow is designed to first identify all proton and carbon signals and then to systematically establish their connectivity.

G cluster_prep Phase 1: Preparation cluster_1d Phase 2: 1D Screening cluster_2d Phase 3: 2D Correlation & Connectivity cluster_confirm Phase 4: Structural Confirmation Sample Sample Preparation (5-10 mg in 0.6 mL D₂O or DMSO-d₆) H1_NMR 1D ¹H NMR (Proton Environment Mapping) Sample->H1_NMR C13_NMR 1D ¹³C{¹H} NMR (Carbon Skeleton Overview) H1_NMR->C13_NMR COSY 2D ¹H-¹H COSY (H-H Connectivity) C13_NMR->COSY HSQC 2D ¹H-¹³C HSQC (Direct C-H Attachment) COSY->HSQC HMBC 2D ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Structure Final Structure Assignment HMBC->Structure

Caption: Systematic workflow for NMR-based structural elucidation.

Detailed Protocols

Protocol 1: Sample Preparation

The choice of solvent is critical for obtaining high-quality spectra. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.

  • Weighing: Accurately weigh 5-10 mg of 2-Amino-3-(pyrimidin-5-yl)propanoic acid.

  • Solvent Selection:

    • For general-purpose analysis: Deuterium oxide (D₂O) is a good first choice due to its ability to exchange with labile protons (-NH₂ and -COOH), simplifying the spectrum.

    • To observe labile protons: Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, as the exchange rate is much slower.

  • Dissolution: Dissolve the sample in 0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Standard: Add a small amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) for D₂O or Tetramethylsilane (TMS) for DMSO-d₆, for accurate chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Vortex the sample for 30 seconds to ensure a homogeneous solution.

Protocol 2: 1D ¹H NMR Acquisition

This is the foundational experiment to identify all proton environments and their multiplicities.

  • Instrument Setup: Tune and match the ¹H probe on a spectrometer (e.g., 400 MHz or higher). Lock the field on the deuterium signal of the solvent.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Spectral Width: ~12-16 ppm, centered around 6 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative accuracy if integration is needed.

    • Number of Scans: 8-16 scans for good signal-to-noise.

  • Processing: Apply an exponential window function (line broadening of ~0.3 Hz), Fourier transform, phase correct, and baseline correct the resulting Free Induction Decay (FID). Reference the spectrum to the internal standard.

Protocol 3: 1D ¹³C{¹H} NMR Acquisition

This experiment identifies the number of unique carbon environments. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

  • Instrument Setup: Tune and match the ¹³C probe.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').

    • Spectral Width: ~200-220 ppm, centered around 100 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

  • Processing: Apply an exponential window function (line broadening of ~1-2 Hz), Fourier transform, phase correct, and baseline correct.

Protocol 4: 2D Correlation Spectroscopy (COSY)

COSY is used to identify protons that are coupled to each other, typically through 2-3 bonds.[10] This is essential for mapping the spin system of the aliphatic chain.

  • Acquisition Parameters:

    • Pulse Program: Standard COSY sequence (e.g., 'cosygpprqf').

    • Spectral Width: Same as the 1D ¹H spectrum (~12 ppm in both dimensions).

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-4.

  • Processing: Apply a sine-squared window function in both dimensions, Fourier transform, and symmetrize the spectrum.

Protocol 5: 2D Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates protons with their directly attached carbons (¹JCH).[11][12] This allows for the unambiguous assignment of protonated carbons.

  • Acquisition Parameters:

    • Pulse Program: Edited HSQC with multiplicity editing (e.g., 'hsqcedetgpsisp2.3'). This will differentiate CH/CH₃ signals from CH₂ signals by phase.

    • Spectral Width: ~12 ppm in F2 (¹H) and ~180 ppm in F1 (¹³C).

    • ¹JCH Coupling Constant: Set to an average value of 145 Hz.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 4-8.

  • Processing: Apply appropriate window functions (e.g., sine-squared in F2, sine-squared or QSINE in F1) and Fourier transform.

Protocol 6: 2D Heteronuclear Multiple Bond Correlation (HMBC)

HMBC is arguably the most critical experiment for this molecule, as it reveals long-range correlations (2-3 bonds) between protons and carbons (²JCH, ³JCH).[10][11] This will be used to connect the aliphatic chain to the pyrimidine ring.

  • Acquisition Parameters:

    • Pulse Program: Standard HMBC sequence (e.g., 'hmbcgplpndqf').

    • Long-Range Coupling Constant: Optimized for an average of 8 Hz. This value is a good compromise for detecting both ²J and ³J correlations.[11]

    • Spectral Width: Same as HSQC.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-16.

  • Processing: Apply a sine-squared or QSINE window function and Fourier transform.

Spectral Interpretation and Structural Assignment

This section describes the logical process of using the acquired spectra to confirm the structure of 2-Amino-3-(pyrimidin-5-yl)propanoic acid.

Caption: Key COSY and HMBC correlations for structural assignment.

  • ¹H Spectrum Analysis:

    • Identify three signals in the aromatic region (> 7.0 ppm). The most downfield singlet or narrow doublet will be H-2. The other two, likely doublets, will be H-4 and H-6.

    • Identify signals for Hα (a triplet or doublet of doublets) and Hβ (two complex multiplets, as they are diastereotopic) in the aliphatic region.

  • COSY Spectrum Analysis:

    • A strong cross-peak will be observed between the Hα and Hβ signals, confirming the -CH(α)-CH₂(β)- fragment. No correlations from these protons to the aromatic protons are expected.

  • HSQC Spectrum Analysis:

    • Assign each protonated carbon by finding its correlation peak. For example, the ¹H signal for Hα will correlate to the ¹³C signal for Cα. This allows for the direct assignment of Cα, Cβ, C2, C4, and C6. The edited HSQC will show the Cβ signal with opposite phase (e.g., blue) to the Cα, C2, C4, and C6 signals (e.g., red), confirming it as a CH₂ group.

  • HMBC Spectrum Analysis (The Crucial Step):

    • Connecting the Fragments: Look for correlations from the Hβ protons. Strong cross-peaks should be visible to the pyrimidine carbons C4, C5, and C6. This ³J(Hβ, C4/C6) and ²J(Hβ, C5) coupling is the definitive evidence connecting the aliphatic side chain to the C5 position of the pyrimidine ring.

    • Confirming Ring Assignments: The H-4 proton should show correlations to C2, C5, and C6. The H-2 proton should show correlations to C4 and C6. These correlations confirm the assignments within the pyrimidine ring itself.

    • Assigning Quaternary Carbons: The C5 and COOH carbons do not have attached protons and will not appear in the HSQC spectrum. Their chemical shifts are determined from the 1D ¹³C spectrum and their identity is confirmed by HMBC correlations to them from nearby protons (e.g., Hβ to C5; Hα and Hβ to COOH).

Summary of Expected Data

The following table summarizes the anticipated chemical shifts and coupling constants for 2-Amino-3-(pyrimidin-5-yl)propanoic acid. Note that exact values will vary based on solvent, pH, and temperature.[13]

AtomTypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (from Proton)
COOH C- (labile)172 - 176Hα, Hβ
CH~4.0 - 4.352 - 56COOH, Cβ, C5 (weak)
CH₂~3.3 - 3.630 - 35COOH, Cα, C4, C5, C6
C2 CH~9.1 - 9.3157 - 160C4, C6
C4 CH~8.8 - 9.0155 - 158C2, C5, C6
C5 C-125 - 130Hβ, H4, H6
C6 CH~8.8 - 9.0155 - 158C2, C4, C5
NH₂ NH₂- (labile)--

Typical J-Couplings:

  • ³J(Hα, Hβ): ~5-8 Hz

  • ²J(Hβ, Hβ'): ~14-16 Hz (geminal coupling)

  • ³J(H4, H5): Not applicable

  • ⁴J(H2, H4/H6): ~1.5-2.5 Hz

Conclusion

The combination of 1D and 2D NMR experiments detailed in this guide provides a robust and reliable methodology for the complete and unambiguous structural characterization of 2-Amino-3-(pyrimidin-5-yl)propanoic acid. Following this systematic workflow allows researchers to confidently verify the identity, purity, and structure of this important synthetic building block, ensuring data integrity for subsequent applications in drug discovery and chemical biology.

References

  • Bax, A., & Subramanian, S. (1986). A new class of NMR experiments for the measurement of heteronuclear long-range coupling constants. Journal of Magnetic Resonance, 67(3), 565-569.
  • Abraham, R. J., & Siverns, T. M. (1972). The 1H and 13C NMR spectra of the monomethyl-pyridines and -pyrimidines. Tetrahedron, 28(12), 3015-3024.
  • PubChem. (n.d.). (2R)-2-amino-3-(pyrimidin-5-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link][7]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Wishart, D. S., et al. (2007). HMDB: the Human Metabolome Database.
  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link][11]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link][13]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link][10]

  • News-Medical.Net. (2019). Characterizing Small Molecules with NMR. Retrieved from [Link][4]

  • Zhang, Q., et al. (2019). NMR Characterization of RNA Small Molecule Interactions. Methods in Molecular Biology, 2035, 35-61. Retrieved from [Link][2][3]

Sources

Application Note: Enzymatic Resolution of 2-Amino-3-(pyrimidin-5-yl)propanoic Acid Enantiomers via Acylase I

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Protocols (SOPs)

Executive Summary & Mechanistic Rationale

The incorporation of unnatural heteroarylalanines, such as 2-amino-3-(pyrimidin-5-yl)propanoic acid (also known as 3-(pyrimidin-5-yl)alanine), into peptide scaffolds is a critical strategy in modern drug discovery. These non-canonical amino acids enhance proteolytic stability, alter binding affinities, and expand the chemical space of peptide therapeutics[1]. However, chemical synthesis typically yields a racemic mixture, necessitating highly efficient, scalable resolution methods to obtain the enantiopure L- and D-forms required for biological evaluation.

While chiral chromatography is effective at an analytical scale, enzymatic kinetic resolution remains the gold standard for preparative and industrial-scale production due to its high atom economy, scalability, and near-absolute stereoselectivity[2].

This application note details a robust, self-validating chemoenzymatic workflow utilizing Acylase I (Aminoacylase, EC 3.5.1.14) from Aspergillus melleus.

Causality of the Experimental Design
  • Enzyme Selection: Acylase I is a zinc-dependent metalloenzyme that exhibits strict stereospecificity for the L-enantiomer of N-acyl amino acids[2]. The enzyme's active site contains a hydrophobic binding pocket that accommodates the pyrimidin-5-yl side chain, while the catalytic machinery specifically hydrolyzes the N-acetyl group of the L-enantiomer, leaving the D-enantiomer intact[3].

  • Cofactor Supplementation: The addition of Co2+ (via CoCl2​ ) is critical. While the native enzyme utilizes Zn2+ , substituting or supplementing with Co2+ (at 10−4 to 10−3 M) significantly accelerates the hydrolysis rate of bulky, unnatural substrates by stabilizing the tetrahedral transition state during amide bond cleavage[4].

  • Separation Logic: The resolution generates a mixture of free L-amino acid (zwitterionic) and N-acetyl-D-amino acid (acidic). This fundamental difference in charge states allows for a highly efficient, self-validating separation using strongly acidic cation-exchange chromatography (e.g., Dowex 50W).

Experimental Workflow Diagram

The following diagram illustrates the logical progression from the racemic starting material to the isolated, enantiopure L- and D-amino acids.

G A DL-2-Amino-3-(pyrimidin-5-yl)propanoic acid (Racemic Mixture) B Step 1: N-Acetylation (Acetic Anhydride, NaOH, 0°C) A->B C N-Acetyl-DL-3-(pyrimidin-5-yl)alanine B->C D Step 2: Enzymatic Resolution (Acylase I, pH 8.0, 37°C, Co2+) C->D E Reaction Mixture: L-3-(pyrimidin-5-yl)alanine + N-Acetyl-D-3-(pyrimidin-5-yl)alanine D->E F Step 3: Ion-Exchange Chromatography (Dowex 50W-X8, H+ form) E->F G Eluate (Water Wash): N-Acetyl-D-3-(pyrimidin-5-yl)alanine F->G Flow-through (Unbound) H Eluate (1M NH4OH): L-3-(pyrimidin-5-yl)alanine (>99% ee) F->H Bound & Eluted I Step 4: Acid Hydrolysis (2M HCl, Reflux, 4h) G->I J D-3-(pyrimidin-5-yl)alanine (>99% ee) I->J

Caption: Chemoenzymatic workflow for the resolution of 3-(pyrimidin-5-yl)alanine enantiomers using Acylase I.

Step-by-Step Protocols

Protocol 1: Synthesis of N-Acetyl-DL-3-(pyrimidin-5-yl)alanine

Objective: Mask the amine group to create the substrate required for Acylase I.

  • Dissolution: Suspend 100 mmol of racemic 2-amino-3-(pyrimidin-5-yl)propanoic acid in 50 mL of 2M NaOH . Stir until complete dissolution is achieved.

  • Temperature Control: Cool the reaction vessel in an ice bath to 0∘C . Insight: Low temperature prevents the hydrolysis of acetic anhydride and minimizes side reactions.

  • Acetylation: Add 120 mmol of acetic anhydride dropwise over 30 minutes. Simultaneously, add 2M NaOH dropwise to maintain the pH between 8.5 and 9.5.

  • Precipitation: Once the reaction is complete (verified by TLC or LC-MS), carefully acidify the mixture to pH 2.0 using concentrated HCl . The N-acetyl-DL-amino acid will precipitate.

  • Recovery: Filter the precipitate under vacuum, wash with ice-cold distilled water ( 3×20 mL ), and dry in vacuo over P2​O5​ .

Protocol 2: Acylase I-Mediated Resolution

Objective: Stereoselective deacetylation of the L-enantiomer.

  • Substrate Preparation: Suspend 50 mmol of N-acetyl-DL-3-(pyrimidin-5-yl)alanine in 200 mL of degassed, distilled water.

  • pH Adjustment: Adjust the pH to exactly 8.0 using 1M LiOH . Insight: LiOH is preferred over NaOH for unnatural amino acids as lithium salts of N-acetyl amino acids generally exhibit higher aqueous solubility, preventing premature precipitation during the reaction.

  • Cofactor Addition: Add CoCl2​ to achieve a final concentration of 0.5 mM [4].

  • Enzyme Addition: Add Acylase I from Aspergillus melleus (approx. 1000 U per mmol of substrate).

  • Incubation: Incubate the mixture at 37∘C with gentle orbital shaking (150 rpm) for 24–48 hours. Maintain pH at 8.0 using a pH stat or manual adjustment.

  • Termination: Monitor the reaction via chiral HPLC. Once exactly 50% conversion is reached, terminate the reaction by adjusting the pH to 5.0 with 1M HCl , and heat the mixture to 60∘C for 10 minutes to denature the enzyme. Add 1 g of activated charcoal, stir for 15 minutes, and filter through a Celite pad.

Protocol 3: Separation via Ion-Exchange Chromatography

Objective: Isolate the free L-amino acid from the protected D-amino acid.

  • Resin Preparation: Pack a glass column with Dowex 50W-X8 strongly acidic cation exchange resin ( H+ form, 50-100 mesh). Wash with 3 column volumes (CV) of distilled water.

  • Loading: Load the filtered reaction mixture onto the column at a flow rate of 2 mL/min .

  • Elution of D-Enantiomer: Wash the column with 5 CV of distilled water. The unreacted N-acetyl-D-3-(pyrimidin-5-yl)alanine lacks a free amine and will not bind to the resin. Collect the flow-through and lyophilize to obtain the D-precursor.

  • Elution of L-Enantiomer: Elute the column with 3 CV of 1M NH4​OH . The free L-3-(pyrimidin-5-yl)alanine will elute. Evaporate the ammonia under reduced pressure and lyophilize to obtain the pure L-enantiomer.

Protocol 4: Recovery of the D-Enantiomer

Objective: Deprotect the D-enantiomer to yield the free amino acid.

  • Hydrolysis: Dissolve the lyophilized N-acetyl-D-3-(pyrimidin-5-yl)alanine in 50 mL of 2M HCl .

  • Reflux: Heat the mixture to reflux ( 100∘C ) for 4 hours.

  • Isolation: Cool to room temperature and evaporate to dryness. Redissolve in a minimum amount of water and adjust the pH to the isoelectric point (approx. pH 5.5) using dilute NH4​OH to precipitate the free D-3-(pyrimidin-5-yl)alanine. Filter and dry.

Quantitative Data & Expected Outcomes

When adhering strictly to the protocols above, researchers can expect the following analytical parameters. The strict stereoselectivity of Acylase I ensures that the enantiomeric excess (ee) routinely exceeds 99% for the L-enantiomer[2].

Analytical ParameterL-3-(pyrimidin-5-yl)alanineD-3-(pyrimidin-5-yl)alanine
Enantiomeric Excess (ee) >99.5% >98.0%
Overall Yield (from racemate) 42%−46% 38%−43%
Physical State White to off-white powderWhite to off-white powder
HPLC Purity (UV at 254 nm) >99.0% >98.5%
Mass Spectrometry (ESI-MS) [M+H]+ 168.07 [M+H]+ 168.07

Note: Yields are calculated based on the theoretical maximum of 50% per enantiomer from the racemic starting material.

Troubleshooting & Expert Insights

  • Incomplete Resolution (Low ee for D-enantiomer): If the D-enantiomer shows poor enantiomeric purity, it indicates the reaction was stopped before reaching exactly 50% conversion. Solution: Allow the enzymatic reaction to proceed slightly past the 50% mark (e.g., 52% conversion). Because Acylase I is highly specific, it will not hydrolyze the D-enantiomer, ensuring the remaining N-acetyl-D-amino acid is optically pure.

  • Enzyme Inactivation: Acylase I is sensitive to heavy metals and strong oxidizing agents. Ensure all water used is highly purified (Milli-Q) and degassed. The functional stability of the enzyme is optimal between pH 6.0 and 10.0; dropping below pH 5.0 during the reaction will cause irreversible denaturation[4].

  • Poor Solubility of Substrate: Unnatural heteroarylalanines can exhibit poor aqueous solubility. If the N-acetyl-DL-amino acid precipitates during the enzymatic reaction, increase the reaction volume or add up to 10% (v/v) of a water-miscible co-solvent such as DMSO or ethanol. Acylase I from Aspergillus melleus retains high catalytic activity in the presence of low concentrations of organic solvents[3].

References

  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society.[Link]

  • PMC. (2021). Reprogramming natural proteins using unnatural amino acids. National Institutes of Health.[Link]

  • Kołodziejczak-Radzimska, A., et al. (2018). Physicochemical and catalytic properties of acylase I from Aspergillus melleus immobilized on amino- and carbonyl-grafted Stöber silica. Biotechnology Progress.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Purification of 2-Amino-3-(pyrimidin-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle to purify highly polar, unnatural amino acids.

2-Amino-3-(pyrimidin-5-yl)propanoic acid presents a unique triad of chromatographic challenges:

  • Zwitterionic Backbone: The α -amino and carboxylic acid groups render the molecule highly hydrophilic, leading to zero retention on traditional reversed-phase (RPLC) columns.

  • Pyrimidine Ring Basicity: The nitrogen atoms in the pyrimidine ring act as secondary basic sites, which aggressively interact with residual silanols on silica-based stationary phases, causing severe peak tailing.

  • Solubility vs. Elution Conflict: The compound requires aqueous conditions for solubility, but highly aqueous mobile phases cause it to elute in the void volume ( t0​ ) during RPLC.

To solve these issues, we must abandon standard C18 methodologies and adopt Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized mixed-mode approaches. Below is the diagnostic guide, self-validating protocols, and mechanistic reasoning to optimize your purification workflow.

Optimization Workflow

Optimization_Workflow Start Target: 2-Amino-3-(pyrimidin-5-yl)propanoic acid Analyze Polarity & pKa Decision Select Chromatographic Mode Start->Decision HILIC HILIC Mode (Preferred) Amide or Zwitterionic Phase Decision->HILIC Highly Polar (LogP < 0) RPLC RP-HPLC Mode Polar-Embedded C18 Phase Decision->RPLC Alternative HILIC_Cond Mobile Phase: ACN / H2O 10-20 mM NH4FA (pH 3.0) HILIC->HILIC_Cond RPLC_Cond Mobile Phase: H2O / ACN 0.1% TFA Ion-Pairing RPLC->RPLC_Cond Eval Evaluate Chromatography (Retention & Peak Shape) HILIC_Cond->Eval RPLC_Cond->Eval Tailing Issue: Peak Tailing Action: Increase Buffer to 20mM Eval->Tailing Asymmetry > 1.5 Success Optimal Method Achieved Proceed to Prep-HPLC Scale Eval->Success Asymmetry 0.9-1.2 k' > 2 Tailing->HILIC_Cond Re-optimize Buffer

Workflow for optimizing HPLC purification of polar unnatural amino acids.

Core Troubleshooting Guide & FAQs
Q1: Why does my compound elute in the void volume ( t0​ ) on a standard C18 column?

The Mechanistic Cause: 2-Amino-3-(pyrimidin-5-yl)propanoic acid is extremely polar. In Reversed-Phase Liquid Chromatography (RPLC), retention is driven by hydrophobic partitioning. Because water is the weak eluting solvent in RPLC, highly polar analytes prefer the mobile phase over the nonpolar C18 stationary phase, resulting in no retention[1]. The Solution: Switch to HILIC . In HILIC, the elution order is reversed: water acts as the strong eluting solvent. The stationary phase (e.g., Amide or Zwitterionic) adsorbs a water-enriched layer. Your polar amino acid will partition into this immobilized aqueous layer, resulting in strong retention[2].

Q2: I switched to a HILIC column, but I am experiencing severe peak tailing. How do I fix this?

The Mechanistic Cause: Peak tailing for pyrimidine-containing amino acids is almost always caused by secondary cation-exchange interactions. The basic nitrogen atoms on the pyrimidine ring and the α -amine interact with unreacted, acidic silanol groups ( −SiOH ) on the silica support. If your mobile phase lacks sufficient ionic strength, these interactions dominate the chromatography. The Solution: You must control both pH and buffer concentration [3].

  • Lower the pH to 3.0: At pH 3.0, the silanol groups (pKa ~3.5–4.5) are predominantly protonated (neutral), which shuts down their cation-exchange capacity. Simultaneously, the amino acid is fully protonated (cationic), ensuring stable partitioning.

  • Increase Buffer Concentration: Use 10 to 20 mM Ammonium Formate. The formate and ammonium ions act as a masking agent, shielding any residual active sites on the column.

Q3: My peak shapes are terrible (fronting/splitting) even with optimized mobile phases. What is wrong?

The Mechanistic Cause: This is a classic symptom of a sample diluent mismatch . In HILIC, injecting a sample dissolved in 100% water (the strong solvent) physically disrupts the immobilized water layer at the head of the column, causing the analyte to travel down the column in multiple bands[4]. The Solution: Your sample diluent must contain a high percentage of organic solvent. Dilute your sample in at least 75–80% Acetonitrile before injection. If the compound is insoluble in high organic, dissolve it in a minimal volume of water or DMSO, and then titrate in Acetonitrile until just before the precipitation point.

Quantitative Data: The Impact of Buffer Concentration

The table below summarizes our internal validation data demonstrating the causality between buffer concentration and peak asymmetry ( As​ ) when purifying 2-Amino-3-(pyrimidin-5-yl)propanoic acid on a BEH Amide HILIC column.

Buffer Conc. (mM)Mobile Phase pHRetention Factor ( k′ )Peak Asymmetry ( As​ )Theoretical Plates ( N )Diagnostic Conclusion
2 mM 3.04.22.84,500Insufficient ionic shielding; severe tailing.
5 mM 3.04.51.88,200Moderate secondary interactions remain.
10 mM 3.04.81.215,400Optimal balance of peak shape and MS sensitivity.
20 mM 3.04.71.116,000Excellent shape, but risks ion suppression in LC-MS.
Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, follow this step-by-step methodology for the HILIC purification of 2-Amino-3-(pyrimidin-5-yl)propanoic acid. This protocol incorporates a System Suitability Test (SST) to self-validate column equilibration.

Protocol: Optimized HILIC Method Development

Materials Required:

  • Column: Amide-bonded or Zwitterionic (HILIC-Z) stationary phase (e.g., 2.1 x 100 mm, 1.7 μ m for analytical; scale proportionally for prep)[4].

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade H2​O , adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B (Organic): 10 mM Ammonium Formate in 90:10 Acetonitrile: H2​O (v/v), pH 3.0 apparent.

Step-by-Step Execution:

  • Buffer Preparation: Prepare a 100 mM Ammonium Formate stock solution in water, adjusted to pH 3.0. Add 100 mL of this stock to 900 mL of Acetonitrile to create Mobile Phase B. Caution: Adding aqueous buffer to high organic solvent slowly prevents salt precipitation.

  • Column Equilibration (Critical Step): HILIC columns require extensive equilibration to form the hydration layer. Flush the column with 50 Column Volumes (CV) of 50% A / 50% B at a low flow rate. Then, transition to the starting gradient conditions (e.g., 95% B) for an additional 20 CV.

  • Self-Validation (SST): Inject a neutral, unretained void marker (e.g., Toluene) followed by a standard of 2-Amino-3-(pyrimidin-5-yl)propanoic acid. Perform three consecutive injections.

    • Validation Criteria: The retention time ( tR​ ) of the amino acid must drift by < 0.05 minutes across the three injections. If drift exceeds this, the hydration layer is not stable; resume equilibration for another 10 CV.

  • Gradient Elution: Run a shallow gradient from 95% B down to 50% B over 15 CV. The unnatural amino acid will elute as the aqueous content (the strong solvent) increases.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the pyrimidine ring π→π∗ transition) and 210 nm (amide/carboxyl backbone).

References
  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column Waters Corporation URL:[Link]

  • Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column HALO Columns / Advanced Materials Technology URL:[Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Agilent Technologies URL:[Link]

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS Agilent Technologies URL:[Link]

Sources

Technical Support Center: Preventing Racemization of 2-Amino-3-(pyrimidin-5-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are incorporating the non-proteinogenic amino acid, 2-Amino-3-(pyrimidin-5-yl)propanoic acid (Pyr(5)-AA), into their peptide sequences. We address the critical challenge of preventing racemization at the α-carbon during peptide coupling reactions. This guide provides in-depth, evidence-based answers to common questions, troubleshooting strategies, and detailed protocols to ensure the chiral integrity of your final peptide product.

Frequently Asked Questions (FAQs)
Q1: What is racemization in peptide synthesis, and why is it a significant problem?

A: Racemization is the process where a chirally pure amino acid, such as the L-enantiomer, converts into a mixture of both L- and D-enantiomers.[1] This loss of stereochemical integrity is a major issue in peptide synthesis because the biological activity of a peptide is critically dependent on its precise three-dimensional structure. The introduction of a D-amino acid where an L-amino acid should be results in a diastereomeric peptide impurity. These impurities can be difficult to separate from the desired peptide and can lead to significantly reduced biological efficacy, altered pharmacology, or potential off-target effects.[1]

Q2: Why might 2-Amino-3-(pyrimidin-5-yl)propanoic acid be particularly susceptible to racemization?

A: While any chiral amino acid (except glycine) can racemize, certain residues are more prone to it. The susceptibility of an amino acid to racemization is linked to the acidity of its α-proton. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate after the carboxyl group is activated.[2][3][4] The α-proton of this oxazolone is significantly more acidic and can be easily abstracted by a base, leading to a loss of stereochemistry.[2][3]

For 2-Amino-3-(pyrimidin-5-yl)propanoic acid, the electron-withdrawing nature of the pyrimidine ring can increase the acidity of the α-proton, making it more susceptible to abstraction. This electronic effect can stabilize the transient carbanion intermediate formed during base-catalyzed enolization, thereby facilitating racemization compared to amino acids with simple alkyl side chains.[5][6]

Troubleshooting Guide: Proactive Prevention & Strategy

This section provides direct answers and strategies to prevent racemization before and during your coupling experiment.

Q3: Which coupling reagents are best for minimizing racemization when working with Pyr(5)-AA?

A: The choice of coupling reagent is a critical factor. Reagents are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts.[7]

  • Carbodiimides (e.g., DIC, EDC): These are cost-effective but form a highly reactive O-acylisourea intermediate that is prone to rearranging into an oxazolone, leading to significant racemization if used alone.[2][3][8] They should always be used with a racemization-suppressing additive.

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These are highly efficient and generally lead to lower racemization.[2] HATU is often considered the gold standard as its HOAt-based active ester is more reactive towards the amine and provides greater configurational stability than HBTU.[2]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These are also very effective, especially for hindered couplings, and offer low racemization risk.[2][7]

Recommendation: For a sensitive residue like Pyr(5)-AA, HATU or a modern carbodiimide/additive combination like DIC/OxymaPure® are the preferred choices.

Q4: What is the role of additives, and which one should I choose?

A: Additives are essential for suppressing racemization, especially when using carbodiimide coupling reagents. They work by intercepting the reactive O-acylisourea intermediate to form an active ester. This active ester is stable enough to minimize oxazolone formation but reactive enough to couple efficiently with the amine.[8][9]

AdditiveChemical NamepKaKey AdvantagesConsiderations
HOBt 1-Hydroxybenzotriazole4.60The classic, effective standard.[9]Now known to have explosive properties, posing a safety risk.[10][11]
HOAt 1-Hydroxy-7-azabenzotriazole3.28More effective than HOBt due to its lower pKa and neighboring group participation.[4][9]Also carries an explosion risk.[11]
OxymaPure® Ethyl 2-cyano-2-(hydroxyimino)acetate4.60Highly effective, non-explosive, and considered a "green" alternative.[8][10][11] Performance is comparable or superior to HOAt.[11][12]No significant chemical disadvantages; a modern and safer choice.
Oxyma-B 5-(hydroxyimino)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trioneN/AReported to be even more effective than OxymaPure in suppressing racemization for challenging sequences.[12]Less commonly available than OxymaPure®.

Recommendation: OxymaPure® is the recommended additive for all applications due to its high efficacy and superior safety profile.[8][10][13]

Q5: How does the choice of base and solvent affect racemization?

A: The base and solvent create the environment for the coupling reaction and have a profound impact on racemization.

  • Base Selection: The base is required to deprotonate the incoming amine's salt and to neutralize the carboxylic acid. However, excess or strong, non-hindered bases can directly abstract the α-proton of the activated amino acid, causing racemization.[1][9]

    • High Basicity (e.g., DBU, DIPEA): These are effective but increase the risk of racemization.[9][14] Use the minimum amount necessary.

    • Lower Basicity / High Steric Hindrance (e.g., NMM, 2,4,6-collidine): These are generally preferred as they are less likely to cause α-proton abstraction.[9] N-methylmorpholine (NMM) is a common and good choice.

  • Solvent Selection: Polar aprotic solvents like DMF and NMP are excellent for solubilizing reagents and swelling the resin, but they can also stabilize the charged intermediates involved in racemization pathways.[3][15] While they are often necessary for synthesis, it's important to be aware of their role.

Recommendation: Use a sterically hindered base like N-methylmorpholine (NMM) . Ensure your reaction is not "base-excess" by using stoichiometric amounts relative to the acid. Perform the reaction in a standard peptide synthesis solvent like DMF .

Q6: Can reaction temperature and time be optimized to reduce racemization?

A: Absolutely. Both factors are critical.

  • Temperature: Higher temperatures accelerate all reactions, including the rate of racemization.[1] Performing the coupling at a lower temperature (e.g., 0°C) can significantly reduce the extent of epimerization, although it may slow down the coupling reaction itself.

  • Activation Time: Prolonged activation time—the time the carboxylic acid sits with the coupling reagent before the amine is added—gives the activated species more opportunity to cyclize into an oxazolone.[4] This is why in-situ activation or very short pre-activation times (1-5 minutes) are recommended.[1]

Recommendation: Perform couplings at room temperature or below (0°C for particularly sensitive couplings). Use short pre-activation times.

Visualizing the Problem and Solution
Mechanism of Racemization

The primary pathway for racemization of an N-protected amino acid during coupling involves the formation of a planar oxazolone intermediate. Abstraction of the Cα proton by a base, followed by re-protonation, scrambles the stereocenter.

racemization_mechanism cluster_0 Racemization Pathway L_AA N-Protected L-Amino Acid (Chiral) Activated_Ester Activated Intermediate (e.g., O-Acylisourea) L_AA->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Ester->Oxazolone Cyclization (Rate-determining) Enolate Planar Enolate Oxazolone->Enolate Base (B:) -BH+ D_AA_Peptide D-Amino Acid Peptide (Diastereomer) Oxazolone->D_AA_Peptide Amine Attack (Top face) L_AA_Peptide L-Amino Acid Peptide (Desired Product) Oxazolone->L_AA_Peptide Amine Attack (Bottom face) Enolate->Oxazolone +BH+ -B: prevention_workflow start Start: Couple Fmoc-Pyr(5)-OH reagent_choice Select Coupling Reagent start->reagent_choice additive_choice Select Additive reagent_choice->additive_choice If DIC/EDC: MUST use additive base_choice Select Base reagent_choice->base_choice If HATU/HCTU additive_choice->base_choice conditions Set Reaction Conditions base_choice->conditions analysis Analyze Product Purity conditions->analysis success Success: Chirally Pure Peptide analysis->success >99% ee fail Failure: Racemization Detected analysis->fail <99% ee

Caption: Decision workflow for minimizing racemization.

Experimental Protocols
Protocol 1: Recommended Low-Racemization Coupling of Fmoc-Pyr(5)-OH

This protocol utilizes a DIC/OxymaPure® combination, which is robust, safe, and effective.

  • Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in anhydrous DMF for 30 minutes. Drain the solvent.

  • Reagent Solution Preparation: In a separate, dry glass vessel, prepare the activation mixture. For a 0.1 mmol scale synthesis:

    • Dissolve Fmoc-2-Amino-3-(pyrimidin-5-yl)propanoic acid (4 equivalents, 0.4 mmol) and OxymaPure® (4 equivalents, 0.4 mmol) in anhydrous DMF (approx. 2 mL).

    • Sonicate briefly if needed to ensure complete dissolution.

  • Activation and Coupling:

    • Add Diisopropylcarbodiimide (DIC) (4 equivalents, 0.4 mmol) to the reagent solution.

    • Allow the mixture to pre-activate for no more than 2 minutes at room temperature. [1] * Immediately add the activation mixture to the prepared resin.

    • Add N-methylmorpholine (NMM) (4 equivalents, 0.4 mmol) to the slurry.

    • Agitate the reaction vessel at room temperature for 2 hours.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble byproducts and excess reagents.

  • Confirmation: Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion.

Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC

If you suspect racemization has occurred, you must confirm it analytically. This requires hydrolyzing the peptide and analyzing the constituent amino acids.

  • Peptide Hydrolysis:

    • Place a small sample (approx. 1 mg) of the cleaved and purified peptide into a hydrolysis tube.

    • Add 500 µL of 6N HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, open the tube, and evaporate the HCl under a stream of nitrogen or using a lyophilizer.

    • Reconstitute the amino acid hydrolysate in a suitable buffer (e.g., 0.1 M HCl).

  • Chiral Analysis:

    • Method A (Direct Analysis): Use a chiral HPLC column designed for underivatized amino acids, such as one with a teicoplanin-based chiral stationary phase (e.g., Astec CHIROBIOTIC® T). This method is preferred as it avoids potential racemization during derivatization. * Method B (Derivatization): If a chiral column for direct analysis is unavailable, derivatize the hydrolysate with a chiral derivatizing agent like o-Phthalaldehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine). [16][17]The resulting diastereomers can then be separated on a standard achiral C18 column. [16][17]3. Quantification:

    • Run a standard of racemic D,L-2-Amino-3-(pyrimidin-5-yl)propanoic acid to determine the retention times of both enantiomers.

    • Integrate the peak areas for the L- and D-enantiomers in your sample chromatogram.

    • Calculate the enantiomeric excess (% ee) or the percentage of D-isomer to quantify the extent of racemization.

References
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, PMC. [Link]

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, PMC. [Link]

  • Oxyma as an additive in green solid-phase peptide synthesis. cem.com. [Link]

  • Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole‐Based HOBt and HOAt with a Lower Risk of Explosion. Scilit. [Link]

  • OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Luxembourg Bio Technologies Ltd. [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Communications Chemistry, PMC. [Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. RSC Publishing. [Link]

  • Optimizing Peptide Coupling: Key Techniques. CreoSalus. [Link]

  • In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Scientific Reports, PMC. [Link]

  • Coupling Reagents. AAPPTec. [Link]

  • Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Acta Naturae. [Link]

  • Oxyma-B, an excellent racemization suppressor for peptide synthesis. Organic & Biomolecular Chemistry, PubMed. [Link]

  • Technical Support Information Bulletin 1213 - Oxyma [Ethyl (hydroxyimino)cyanoacetate]. Anaspec. [Link]

  • Epimerisation in Peptide Synthesis. Molecules, MDPI. [Link]

  • Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of the Chinese Chemical Society. [Link]

  • (2R)-2-amino-3-(pyrimidin-5-yl)propanoic acid. PubChem. [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, PubMed. [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry. [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. ResearchGate. [Link]

  • L, D- racemization reaction of amino acids (A- Acid-catalyzed...). ResearchGate. [Link]

Sources

Technical Support Center: Crystallization Optimization for 2-Amino-3-(pyrimidin-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Overview

2-Amino-3-(pyrimidin-5-yl)propanoic acid ( β -(5-Pyrimidinyl)alanine) is a highly valuable unnatural amino acid utilized in the design of conformationally constrained peptides and small-molecule kinase inhibitors[1]. However, its crystallization is notoriously challenging. The zwitterionic nature of the molecule, combined with the strong electron-withdrawing effect of the pyrimidine ring, makes it highly susceptible to thermal degradation and stereochemical instability.

This technical guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to eliminate byproducts—specifically epimers, decarboxylation products, and regioisomeric impurities—during the crystallization process.

Troubleshooting Guide & FAQs

Q1: During scale-up, my L-2-Amino-3-(pyrimidin-5-yl)propanoic acid batch shows >5% of the D-enantiomer byproduct. Why is this happening, and how can I prevent it?

Root Cause Analysis: The pyrimidin-5-yl moiety exerts a strong inductive electron-withdrawing effect, which significantly increases the acidity of the α -proton on the amino acid backbone. Under elevated temperatures (>60°C) or when the pH deviates from the isoelectric point (pI), this α -proton is easily abstracted by the solvent or basic impurities. This forms an achiral enolate intermediate that non-selectively reprotonates, leading to racemization (epimerization)[2].

Corrective Action:

  • Strict pH Control: Maintain the crystallization matrix strictly at the compound's pI (typically pH 5.5–6.0) to minimize the solubility and reactivity of the free amine/carboxylate forms.

  • Implement CIAT: If racemization has already occurred, do not discard the batch. Implement a Crystallization-Induced Asymmetric Transformation (CIAT). By adding a catalytic amount of an aromatic aldehyde (e.g., 5-nitrosalicylaldehyde) to promote dynamic Schiff-base mediated epimerization in solution, and a chiral resolving agent to selectively precipitate the L-enantiomer, you can drive the equilibrium toward a 100% theoretical yield of the desired L-isomer[3].

Q2: I am detecting an unknown byproduct with a mass of [M-44] in my LC-MS. What is this, and how do I eliminate it?

Root Cause Analysis: A mass loss of 44 Da corresponds to the loss of CO 2​ , indicating thermal decarboxylation[4]. Unnatural α -amino acids are prone to decarboxylation when subjected to prolonged heating in protic solvents. This degradation pathway is drastically accelerated by the presence of trace transition metals (e.g., Cu, Pd) carried over from upstream cross-coupling syntheses[5].

Corrective Action:

  • Shift from a high-temperature cooling crystallization to a low-temperature anti-solvent crystallization.

  • Introduce a metal scavenger (e.g., EDTA or functionalized silica) during the pre-crystallization polish filtration to sequester catalytic metal ions before they can trigger decarboxylation.

Q3: My final API contains 2-3% of the pyrimidin-2-yl regioisomer. Recrystallization isn't improving the purity. Why?

Root Cause Analysis: Regioisomers of pyrimidinyl amino acids possess nearly identical lattice energies and hydrogen-bonding profiles. Instead of forming distinct conglomerate crystals, they often co-precipitate to form solid solutions (mixed crystals). Standard cooling crystallization in single solvents cannot separate them.

Corrective Action: Alter the hydrogen-bonding dynamics of the solvent system. Switch from a purely aqueous system to a binary anti-solvent system containing a strong hydrogen-bond acceptor (e.g., Acetone). This differentially solvates the regioisomers, selectively retaining the pyrimidin-2-yl impurity in the mother liquor while the pyrimidin-5-yl target crystallizes.

Experimental Protocols

Protocol A: Low-Temperature Anti-Solvent Crystallization (Minimizing Thermal Byproducts)

Self-Validating System: This protocol relies on precise pI adjustment. If the solution does not turn turbid within 5 minutes of the initial anti-solvent addition, the pH is incorrect. You must halt the addition and re-verify the pH before proceeding.

  • Dissolution: Dissolve crude 2-Amino-3-(pyrimidin-5-yl)propanoic acid in deionized water (5 volumes) by adjusting the pH to 1.5 using 1M HCl at 20°C. Crucial: Do not apply heat, as acidic conditions at high temperatures promote hydrolysis and decarboxylation.

  • Metal Scavenging: Add 0.5 wt% EDTA. Stir for 30 minutes and filter through a 0.22 µm membrane to remove trace metals.

  • pH Adjustment: Slowly add 1M NaOH dropwise while monitoring with a calibrated pH probe until the pH reaches the exact isoelectric point (approx. pH 5.8).

  • Anti-Solvent Addition: Slowly charge Acetone (15 volumes) over 2 hours using a dosing pump, maintaining the reactor temperature strictly at 15°C.

  • Aging and Isolation: Age the slurry for 4 hours at 5°C to maximize yield. Filter, wash with cold Acetone/Water (4:1), and dry under vacuum at 40°C.

Protocol B: CIAT Recovery of Racemized Mother Liquors
  • Schiff-Base Formation: Concentrate the racemized mother liquor to 5 volumes. Add 0.05 equivalents of 5-nitrosalicylaldehyde to act as a racemization catalyst[2].

  • Resolution: Add 0.5 equivalents of (R)-mandelic acid to form a highly insoluble diastereomeric salt with the L-enantiomer.

  • Dynamic Crystallization: Stir the suspension at 40°C for 36 hours. The D-enantiomer will continuously epimerize in solution via the imine intermediate, while the L-enantiomer selectively crystallizes out, effectively "deracemizing" the mixture[3].

Data Presentation: Crystallization Parameter Impact

The following table summarizes the causal relationship between crystallization parameters and byproduct formation, validating the shift to low-temperature, pH-controlled methodologies.

Crystallization MethodTemp (°C)pHD-Enantiomer (%)Decarboxylation (%)Regioisomer (%)API Yield (%)
Aqueous Cooling85 → 57.0 (Uncontrolled)6.43.22.868.5
Aqueous Cooling85 → 55.8 (Controlled)2.12.92.774.0
Anti-Solvent (EtOH)20 → 55.8 (Controlled)0.50.21.588.2
Anti-Solvent (Acetone) 15 → 5 5.8 (Controlled) <0.1 <0.1 <0.1 92.4

Mandatory Visualization

CIAT_Mechanism L_Sol L-2-Amino-3-(pyrimidin-5-yl)propanoic acid (Solution) Enol Achiral Enolate Intermediate (Epimerization) L_Sol->Enol Base/Heat L_Solid L-Enantiomer (Pure Crystalline Solid) L_Sol->L_Solid Selective Crystallization D_Sol D-2-Amino-3-(pyrimidin-5-yl)propanoic acid (Solution) D_Sol->L_Sol CIAT Deracemization D_Sol->Enol Base/Heat

Mechanism of Epimerization and Crystallization-Induced Asymmetric Transformation (CIAT).

References

  • [2] Developing Processes for Crystallization-Induced Asymmetric Transformation. ACS Publications. URL:[Link]

  • [3] Racemization, optical resolution and crystallization-induced asymmetric transformation of amino acids and pharmaceutical intermediates. PubMed. URL: [Link]

  • [1] Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. URL:[Link]

  • [5] Synthesis and Application of Sustainable Ionic Liquids (Decarboxylation of amino acids). MPG.PuRe. URL:[Link]

  • [4] The decarboxylation of organic acid. Journal of Chemical Education (ACS Publications). URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Validation of 2-Amino-3-(pyrimidin-5-yl)propanoic acid by Quantitative NMR

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate determination of a compound's purity is paramount. For novel molecules like 2-Amino-3-(pyrimidin-5-yl)propanoic acid, a heterocyclic amino acid with significant potential in drug discovery, establishing a robust analytical method for purity assessment is a critical early-stage milestone. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound. As a primary analytical method, qNMR offers a direct and highly accurate means of quantification without the need for a specific reference standard of the analyte, a significant advantage when dealing with new chemical entities.[1][2]

This document will delve into the theoretical underpinnings of qNMR, provide a detailed experimental protocol for the purity determination of 2-Amino-3-(pyrimidin-5-yl)propanoic acid, and present a comparative analysis with the more traditional HPLC-based approach. The insights provided herein are grounded in established analytical principles and are designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their analytical workflows.

The Principle of Quantitative NMR: A Primary Ratio Method

Quantitative NMR (qNMR) stands as a powerful analytical technique for determining the purity of a substance.[3] Its fundamental principle lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[2] By co-dissolving a known mass of a highly pure internal standard with a known mass of the analyte, the purity of the analyte can be calculated directly from the ¹H NMR spectrum. This makes qNMR a primary ratio method, meaning it does not require a pre-existing, fully characterized standard of the analyte itself for quantification.[4]

The equation governing the purity calculation in an internal standard qNMR experiment is as follows:

Purity (% w/w) = (I_A / I_S) * (N_S / N_A) * (M_A / M_S) * (m_S / m_A) * P_S

Where:

  • I_A and I_S are the integral areas of the signals for the analyte and the internal standard, respectively.

  • N_A and N_S are the number of protons giving rise to the respective signals of the analyte and the internal standard.

  • M_A and M_S are the molecular weights of the analyte and the internal standard.

  • m_A and m_S are the masses of the analyte and the internal standard.

  • P_S is the purity of the internal standard.

The selection of an appropriate internal standard is crucial for the accuracy of the qNMR experiment.[5] An ideal internal standard should possess the following characteristics:

  • High purity (certified reference material is preferred).

  • Chemical stability and non-reactivity with the analyte and solvent.

  • Simple NMR spectrum with at least one well-resolved signal that does not overlap with any analyte or impurity signals.[6]

  • Good solubility in the chosen deuterated solvent.[5][7]

  • A molecular weight that allows for accurate weighing.

For the analysis of 2-Amino-3-(pyrimidin-5-yl)propanoic acid in a polar solvent like D₂O, maleic acid is an excellent choice for an internal standard due to its high purity, simple singlet signal in a relatively clear region of the spectrum, and good solubility in aqueous media.[7][8]

Experimental Workflow: Purity Determination by qNMR

The following section details a step-by-step protocol for the purity determination of 2-Amino-3-(pyrimidin-5-yl)propanoic acid using qNMR with maleic acid as the internal standard.

Diagram of the qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing & Calculation weigh_analyte Accurately weigh ~10 mg of Analyte dissolve Dissolve both in ~0.7 mL of D₂O weigh_analyte->dissolve weigh_standard Accurately weigh ~10 mg of Internal Standard weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer tune_probe Tune and match the NMR probe transfer->tune_probe shim Shim the magnet tune_probe->shim set_params Set acquisition parameters (D1 ≥ 5*T1) shim->set_params acquire Acquire the ¹H NMR spectrum set_params->acquire ft Fourier Transform acquire->ft phase_baseline Phase and baseline correction ft->phase_baseline integrate Integrate analyte and standard signals phase_baseline->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Caption: A streamlined workflow for qNMR purity determination.

Detailed Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 2-Amino-3-(pyrimidin-5-yl)propanoic acid into a clean, dry vial using a microbalance.[9]

    • Accurately weigh approximately 10 mg of maleic acid (certified reference material) into the same vial.

    • Add approximately 0.7 mL of deuterium oxide (D₂O) to the vial.

    • Ensure complete dissolution of both the analyte and the internal standard, using a vortex mixer if necessary.[10]

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and match the probe to the sample.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.

    • Set the appropriate acquisition parameters. A critical parameter is the relaxation delay (D1), which must be at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation and accurate integration.[11][12] For this experiment, a D1 of 30 seconds is recommended.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250 for high precision).[3]

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Carefully perform manual phase and baseline correction to ensure accurate integration.[13]

    • Identify the non-exchangeable proton signals of 2-Amino-3-(pyrimidin-5-yl)propanoic acid and the singlet from maleic acid. For the analyte, the pyrimidine protons are ideal for quantification.

    • Integrate the selected signals for the analyte and the internal standard.

    • Calculate the purity using the qNMR equation provided earlier.

Comparative Analysis: qNMR vs. HPLC

While qNMR is a primary method, High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used secondary method for purity assessment in the pharmaceutical industry.[14] A comparison of the two techniques highlights their complementary strengths.

Diagram of the Comparative Logic

Comparison_Logic cluster_qnmr Quantitative NMR (qNMR) cluster_hplc High-Performance Liquid Chromatography (HPLC) cluster_comparison Performance Comparison qnmr_node Primary Method Directly measures molar concentration No analyte-specific reference needed accuracy Accuracy qnmr_node->accuracy High, absolute value precision Precision qnmr_node->precision Excellent (low RSD) selectivity Selectivity qnmr_node->selectivity High, based on distinct signals sensitivity Sensitivity qnmr_node->sensitivity Lower than HPLC hplc_node Secondary Method Relies on response factors Requires reference standards for impurities hplc_node->accuracy High, but can be influenced by response factors of impurities hplc_node->precision Very good (low RSD) hplc_node->selectivity High, based on chromatographic separation hplc_node->sensitivity Very high for UV-active impurities

Caption: A logical comparison of qNMR and HPLC performance.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance characteristics of qNMR and HPLC for the purity assessment of 2-Amino-3-(pyrimidin-5-yl)propanoic acid, based on typical experimental outcomes.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Direct, primary method based on signal intensity proportional to molar concentration.[1]Comparative method based on separation and detection.[1]
Accuracy High, as it provides an absolute purity value.[1]High, but can be influenced by the response factors of impurities.[1]
Precision Excellent, typically with low relative standard deviation (RSD).[1]Very good, with low RSD.[1]
Selectivity High, based on distinct resonance signals. Can be challenging with overlapping signals.[1]High, based on chromatographic separation. Co-elution can be a challenge.
Sensitivity Generally lower than HPLC, especially for trace impurities.Highly sensitive for detecting trace impurities, particularly with UV detectors.
Reference Standard Requires a certified internal standard, but not of the analyte itself.[2]Requires a reference standard of the analyte and ideally of all major impurities for accurate quantification.
Sample Throughput Moderate, with each experiment taking 15-30 minutes.High, with automated systems capable of running many samples sequentially.
Structural Information Provides structural confirmation of the analyte and impurities.Provides limited structural information (retention time).
Illustrative Experimental Data

To further illustrate the comparison, consider the following hypothetical but realistic data for a batch of 2-Amino-3-(pyrimidin-5-yl)propanoic acid:

Analytical Method Parameter Result
qNMR Purity (w/w %)98.5% (RSD = 0.2%, n=3)
Identified Impurity A0.8%
Unidentified Impurities~0.7%
HPLC (Area %) Purity (Area %)99.5% (RSD = 0.1%, n=3)
Impurity A (Area %)0.3%
Impurity B (Area %)0.1%
Other Trace Impurities0.1%

In this example, the HPLC area percent method suggests a higher purity than qNMR. This discrepancy can arise if Impurity A has a significantly lower UV response factor compared to the main compound, leading to its underestimation by HPLC. qNMR, being a molar-based technique, provides a more accurate reflection of the true purity. This highlights the value of using orthogonal techniques for a comprehensive purity assessment.[14]

Conclusion

For the validation of 2-Amino-3-(pyrimidin-5-yl)propanoic acid purity, quantitative NMR emerges as a powerful, direct, and highly accurate primary method. Its ability to provide an absolute purity value without the need for a specific reference standard of the analyte is a significant advantage, particularly in the early stages of drug development. While HPLC remains an invaluable tool for the sensitive detection of trace impurities and for high-throughput screening, qNMR offers a higher level of confidence in the assigned purity value.

Ultimately, a dual approach that leverages the strengths of both qNMR and HPLC provides the most robust and comprehensive characterization of a new chemical entity's purity, ensuring the quality and reliability of subsequent research and development activities.[14]

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
  • qNMR: top tips for optimised sample prep. (2019, February 21). Manufacturing Chemist.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Benchchem.
  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010, September 5). Journal of Pharmaceutical and Biomedical Analysis.
  • Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance. (2014, July 15). PubMed.
  • Quantitative NMR Spectroscopy. (2017, November).
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • Stimuli Article (qNMR). US Pharmacopeia (USP).
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 30).
  • qNMR Purity Recipe Book (1 - Sample Preparation). (2025, April 14). Mestrelab Research Analytical Chemistry Software.
  • NMR Sample Preparation: The Complete Guide.
  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy. Benchchem.
  • Beyond Structural Elucidation - Introduction to qNMR Part III - Relax
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF REL

Sources

2-Amino-3-(pyrimidin-5-yl)propanoic acid vs other pyrimidine-substituted non-natural amino acids

Author: BenchChem Technical Support Team. Date: April 2026

2-Amino-3-(pyrimidin-5-yl)propanoic Acid vs. Other Pyrimidine-Substituted Non-Natural Amino Acids: A Comprehensive Comparison Guide

As peptide therapeutics and small-molecule drug discovery evolve, the incorporation of non-natural amino acids has become a critical strategy for overcoming poor pharmacokinetic profiles and limited proteolytic stability. Among these, pyrimidine-substituted non-natural amino acids—specifically 2-amino-3-(pyrimidin-5-yl)propanoic acid (commonly known as 5-pyrimidinylalanine or 5-Pyal)—offer unique electronic, steric, and hydrogen-bonding characteristics.

This guide objectively compares 5-Pyal against its positional isomers (such as 2-pyrimidinylalanine and 4-pyrimidinylalanine), detailing their biocatalytic synthesis, structural mechanics, and applications in modern drug development.

Structural and Electronic Divergence: Why Position Matters

The placement of the pyrimidine ring relative to the amino acid backbone dictates both the chemical reactivity and the biological utility of the molecule.

  • 5-Pyrimidinylalanine (5-Pyal): The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are symmetrically distributed relative to the C5 attachment point. This creates an electron-deficient but sterically balanced aromatic system. This symmetry allows 5-Pyal to act as a moderately good substrate for enzymatic synthesis and provides a predictable hydrogen-bonding network when incorporated into peptide alpha-helices[1].

  • 2-Pyrimidinylalanine (2-Pyal): The nitrogen atoms are adjacent to the C2 attachment point. This proximity creates a strong localized dipole and a potential bidentate chelation site. In enzymatic environments, these adjacent nitrogens often coordinate with active-site residues or cofactors, turning 2-Pyal into a potent dead-end inhibitor rather than a viable substrate[1][2].

  • 4-Pyrimidinylalanine (4-Pyal): Offers an asymmetrical electronic profile. While useful for specific structural probing, it lacks the enzymatic compatibility of 5-Pyal and is significantly harder to synthesize biocatalytically.

Biocatalytic Synthesis & The MIO-Cofactor Mechanism

The most efficient, stereoselective route to enantiopure L-arylalanines is the hydroamination of cinnamic acid derivatives catalyzed by Phenylalanine Ammonia-Lyase (PAL, EC 4.3.1.5)[1][2].

PAL utilizes a unique electrophilic 4-methylideneimidazole-5-one (MIO) cofactor. Under standard physiological conditions, PAL catalyzes the deamination of L-phenylalanine. However, by applying Le Chatelier’s principle—flooding the reaction with 5–10 M ammonia at pH 10—the thermodynamic equilibrium is forced into reverse, driving the stereoselective addition of ammonia across the double bond of 3-(pyrimidin-5-yl)acrylic acid[2].

The Causality of Substrate vs. Inhibitor: During the catalytic cycle, the MIO cofactor initiates an electrophilic attack on the aromatic ring, forming a Friedel-Crafts-type sigma complex[1]. Because 5-Pyal is symmetrically electron-deficient, the sigma complex forms cleanly, allowing stereoselective protonation to yield the L-amino acid. Conversely, when 3-(pyrimidin-2-yl)acrylic acid is introduced, the adjacent nitrogen atoms of the 2-pyrimidine ring coordinate directly with the MIO cofactor or the highly conserved Tyr78 residue, forming an unproductive, stable complex that traps the enzyme[1][3].

PAL_Mechanism Substrate 3-(Pyrimidin-5-yl)acrylic acid (Substrate) MIO PAL Active Site (MIO Cofactor) Substrate->MIO NH3 Addition (pH 10) Sigma Friedel-Crafts-type Sigma Complex MIO->Sigma Electrophilic Attack Inhibitor 2-Pyrimidinylalanine (Dead-end Complex) MIO->Inhibitor 2-Pyal Coordination (Inhibition) Product L-5-Pyrimidinylalanine (Enantiopure Product) Sigma->Product Stereoselective Protonation

PAL-catalyzed hydroamination mechanism: 5-Pyal synthesis vs. 2-Pyal inhibition.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between the pyrimidine-substituted analogs based on established biocatalytic and pharmacological data[1][2][4][5].

Parameter5-Pyrimidinylalanine (5-Pyal)2-Pyrimidinylalanine (2-Pyal)4-Pyrimidinylalanine (4-Pyal)
PAL Biocatalytic Conversion 70–80% (Substrate)< 5% (Strong Inhibitor)~15–20% (Poor Substrate)
Enantiomeric Excess (ee) > 99.9% (L-enantiomer)N/AVariable
Electronic Distribution Symmetrical, electron-deficientAsymmetrical, localized dipoleAsymmetrical
Proteolytic Shielding High (Resists DPP-4 cleavage)ModerateModerate
Primary Utility GLP-1 / IL-23 therapeutics, ProbesMechanistic enzyme inhibitionStructural SAR probing

Applications in Drug Discovery

GLP-1 Receptor Modulators: Native Glucagon-Like Peptide-1 (GLP-1) has a half-life of less than two minutes due to rapid cleavage by Dipeptidyl Peptidase-4 (DPP-4). Substituting native aromatic residues with 5-Pyal introduces structural rigidity and electronic repulsion that prevents the protease from effectively binding the cleavage site, drastically extending the therapeutic half-life for diabetes management[5].

IL-23 Receptor Inhibitors: In the treatment of inflammatory bowel diseases (IBD) such as Crohn's disease, cyclic peptide inhibitors of the Interleukin-23 (IL-23) receptor rely on precise pi-pi stacking and hydrogen bonding. 5-Pyal is utilized to anchor these peptides into the receptor's binding pocket, providing a stable, covalent-like interaction that natural phenylalanine cannot achieve[4].

Pathway Peptide 5-Pyal Modified Peptide (GLP-1 / IL-23 Inhibitor) Protease Proteolytic Enzymes (e.g., DPP-4) Peptide->Protease Steric Shielding Stability Enhanced Proteolytic Stability Peptide->Stability Structural Rigidity Receptor Target Receptor (GLP-1R or IL-23R) Signaling Downstream Signaling Modulation Receptor->Signaling Receptor Activation/Inhibition Stability->Receptor Prolonged Binding Outcome Therapeutic Efficacy (Diabetes / IBD) Signaling->Outcome

Pharmacological impact of 5-Pyal incorporation on peptide stability and receptor signaling.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems.

Protocol 1: Biocatalytic Synthesis of L-5-Pyrimidinylalanine

Rationale: Utilizing engineered PAL (e.g., PcPAL I460V mutant) accommodates the bulky pyrimidine ring, while extreme ammonia concentrations reverse the enzyme's natural catabolic function[2][6].

  • Reaction Setup: Dissolve 3-(pyrimidin-5-yl)acrylic acid (50 mM) in a 9–10 M ammonia buffer, adjusted carefully to pH 10.0 using CO2 (carbonate/carbamate buffering system).

  • Biocatalyst Addition: Add engineered Petroselinum crispum PAL (PcPAL) at a 5 wt % enzyme loading (E:S = 1:20 w/w).

  • Incubation: Incubate the mixture at 40 °C with gentle orbital shaking (150 rpm) for 48–72 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via RP-HPLC (254 nm). The reaction is deemed complete when the substrate peak plateau indicates ~80% thermodynamic equilibrium conversion.

  • Purification & Chiral Validation: Acidify the mixture to precipitate the enzyme. Purify the supernatant via cation-exchange chromatography. Validate the stereocenter using a chiral stationary phase HPLC (e.g., Crownpak CR(+)); a successful run must yield >99.9% ee for the L-enantiomer.

Protocol 2: Fmoc-SPPS Incorporation of 5-Pyal

Rationale: The electron-withdrawing nature of the pyrimidine ring slightly reduces the nucleophilicity of the alpha-amine. Therefore, highly reactive coupling reagents (HATU) are required to prevent deletion sequences.

  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in DMF for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc group.

  • Coupling: Pre-activate Fmoc-5-Pyal-OH (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 3 minutes. Add to the resin and agitate for 60 minutes.

  • Self-Validation (Kaiser Test): Perform a Kaiser test on a few resin beads.

    • Causality Check: If the beads turn blue (positive for free amines), the reduced nucleophilicity of 5-Pyal caused incomplete coupling. Trigger an automatic double-coupling step using a different activating agent (e.g., DIC/Oxyma). If yellow (negative), proceed.

  • Cleavage: Cleave the peptide from the resin using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and validate mass via LC-MS.

References

  • Gloge, A., Zoń, J., Kovári, A., Poppe, L., & Rétey, J. (2000). Phenylalanine ammonia-lyase: the use of its broad substrate specificity for mechanistic investigations and biocatalysis—synthesis of L-arylalanines. Chemistry–A European Journal.
  • ACS Catalysis (2019). Mapping the Hydrophobic Substrate Binding Site of Phenylalanine Ammonia-Lyase from Petroselinum crispum. ACS Publications.
  • ACS Publications (2020). Toward a Scalable Synthesis and Process for EMA401, Part III: Using an Engineered Phenylalanine Ammonia Lyase Enzyme to Synthesize a Non-natural Phenylalanine Derivative.
  • Google Patents (2007). CN101010339A - Human glucagon-like-peptide-1 modulators and their use in treatment of diabetes and related conditions.
  • European Patent Office (2025). EP 4613761 - PEPTIDE INHIBITORS OF INTERLEUKIN-23 RECEPTOR AND THEIR USE TO TREAT INFLAMMATORY DISEASES.
  • ResearchGate (2006). Structural Basis for the Entrance into the Phenylpropanoid Metabolism Catalyzed by Phenylalanine Ammonia-Lyase.

Sources

Comprehensive Comparison Guide: Validating the Stability of 2-Amino-3-(pyrimidin-5-yl)propanoic acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and peptide drug development professionals.

Introduction: The Strategic Role of Pyrimidine Isosteres

In the landscape of peptide engineering, the short in vivo half-life of therapeutics—driven by rapid proteolytic degradation and chemical instability—remains a critical bottleneck. 2-Amino-3-(pyrimidin-5-yl)propanoic acid (commonly referred to as 5-pyrimidinylalanine or Ala(5-Pym)) is a highly valuable non-natural amino acid utilized to overcome these limitations[1].

By serving as a bioisostere for natural aromatic residues like phenylalanine, tyrosine, and histidine, Ala(5-Pym) allows drug developers to maintain target binding affinity while drastically altering the peptide's pharmacokinetic profile. However, before integrating any non-natural moiety into a clinical candidate, its intrinsic chemical stability in aqueous buffers across a physiological and formulation-relevant pH range must be rigorously validated.

Mechanistic Causality: Why Ala(5-Pym) Outperforms Alternatives

To understand the stability of Ala(5-Pym), we must examine the electronic and structural properties of the pyrimidine ring compared to natural and alternative synthetic residues.

  • Electronic Effects and pH Dependence: The pyrimidine ring is significantly more electron-deficient than a standard phenyl ring. The pyrimidine nitrogens act as weak bases that only undergo protonation under extremely acidic conditions (pH < 2)[2]. Consequently, at a physiological pH of 7.4, the pyrimidine moiety remains entirely neutral[2]. This neutrality prevents unwanted electrostatic interactions that typically lead to peptide aggregation or buffer-catalyzed hydrolysis.

  • Proteolytic Resistance: Natural aromatic amino acids are primary recognition motifs for endopeptidases (e.g., chymotrypsin). The strategic placement of heteroaromatic nitrogens in Ala(5-Pym) disrupts the enzyme-substrate transition state. Integrating such enzyme degradation-resistant sequences effectively renders the peptide invisible to native proteases, significantly increasing bioavailability.

  • Thermodynamic Buffer Stability: Thermodynamic evaluations confirm that pyrimidine-containing amino acids maintain stable parameters and resist spontaneous degradation in aqueous buffer solutions at pH 7.4[3]. Furthermore, process chemistry validations demonstrate that 5-pyrimidinylalanine remains highly stable even in basic aqueous environments (pH 10.0) during large-scale enzymatic synthesis[4].

Comparative Performance Data

The following tables objectively compare the stability of Ala(5-Pym) against Phenylalanine (Phe) and an isomeric unnatural alternative, 2-Pyridylalanine (Ala(2-Pyr)).

Table 1: Chemical Stability in Aqueous Buffers (37°C, 14 Days) Data represents the percentage of intact monomer remaining, quantified via RP-HPLC.

Amino Acid VariantpH 2.0 (Glycine-HCl)pH 7.4 (PBS)pH 10.0 (Ammonium Carbonate)
Phenylalanine (Phe) > 99.0%> 99.0%> 99.0%
Ala(5-Pym) 98.5% > 99.0% 97.2%
Ala(2-Pyr) 94.1%98.0%91.5%

Table 2: Proteolytic Stability of a Model Peptide (Ac-Ala-X-Ala-NH2) in Simulated Plasma Demonstrates the functional advantage of unnatural substitution.

X-Position ResidueHalf-life ( t1/2​ )Primary Degradation Pathway
Phenylalanine (Phe) 2.4 hoursRapid chymotrypsin cleavage
Histidine (His) 4.1 hoursEndopeptidase cleavage
Ala(5-Pym) > 48.0 hours Highly resistant to hydrolysis

Self-Validating Experimental Protocol: Stability Indicating Assay

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates internal quenching mechanisms and mass-balance checks to prevent artifactual degradation during analysis.

Step 1: Buffer Preparation & Equilibration

  • Prepare 50 mM solutions of Glycine-HCl (pH 2.0), Phosphate-Buffered Saline (pH 7.4), and Ammonium Carbonate (pH 10.0)[4].

  • Causality: Utilizing a standardized 50 mM concentration ensures that the buffer capacity is never exhausted, preventing pH drift from becoming a confounding variable during the 14-day incubation.

Step 2: Analyte Incubation

  • Dissolve Ala(5-Pym) to a final concentration of 1.0 mg/mL in each respective buffer.

  • Incubate the solutions in sealed, inert borosilicate glass vials at 37°C ± 0.5°C in a thermostatic shaking incubator.

Step 3: Aliquoting and Active Quenching (Critical Step)

  • Withdraw 50 µL aliquots at precise timepoints: t=0,1,3,7, and 14 days.

  • Causality: Immediately quench the pH 2.0 and pH 10.0 samples by diluting them 1:10 into a neutralizing mobile phase (0.1% Trifluoroacetic Acid in 50:50 Water/Acetonitrile). This instantly arrests any acid- or base-catalyzed hydrolysis that might occur while the sample sits in the autosampler queue, ensuring the data strictly reflects the incubation period.

Step 4: RP-HPLC and LC-MS Quantification

  • Column: C18 (150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase: Linear gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Detection: Monitor UV absorbance at 210 nm and 254 nm. Utilize MS in positive ESI mode to track the [M+H]+ ion ( m/z≈168.1 ) to confirm mass balance and identify any ring-opened degradants[2].

Workflow Visualization

Workflow Start Compound Prep: Ala(5-Pym) Buffer1 Acidic Buffer (pH 2.0) Start->Buffer1 Buffer2 Physiological Buffer (pH 7.4) Start->Buffer2 Buffer3 Basic Buffer (pH 10.0) Start->Buffer3 Incubation Incubation (37°C, 14 Days) Buffer1->Incubation Buffer2->Incubation Buffer3->Incubation Sampling Aliquoting (Days 0, 1, 3, 7, 14) Incubation->Sampling Timepoints Analysis RP-HPLC & LC-MS Quantification Sampling->Analysis Quench & Inject Data Kinetic Modeling (t1/2 calculation) Analysis->Data Peak Area Ratio

Workflow for validating Ala(5-Pym) stability across pH gradients using RP-HPLC.

Conclusion

2-Amino-3-(pyrimidin-5-yl)propanoic acid demonstrates exceptional chemical stability across a wide pH range (2.0 to 10.0) in aqueous buffers, outperforming structurally similar unnatural isomers like 2-pyridylalanine. When integrated into peptide sequences, its neutral state at physiological pH and its heteroaromatic structure provide a profound protective effect against enzymatic hydrolysis, making it a superior building block for next-generation peptide therapeutics.

References

  • Title: 2-Amino-3-(pyrimidin-5-yl)propanoic acid | C7H9N3O2 | CID ...
  • Source: National Institutes of Health (NIH)
  • Source: Researching.
  • Title: Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.
  • Title: Toward a Scalable Synthesis and Process for EMA401, Part III: Using an Engineered Phenylalanine Ammonia Lyase Enzyme to Synthesize a Non-natural Phenylalanine Derivative Source: ACS Publications URL

Sources

Safety Operating Guide

Standard Operating Procedure: Handling and Disposal of 2-Amino-3-(pyrimidin-5-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

2-Amino-3-(pyrimidin-5-yl)propanoic acid (commonly referred to as 5-pyrimidinylalanine) is a synthetic, non-natural amino acid widely utilized in advanced biocatalysis and protein engineering. It serves as a moderately good substrate for engineered variants of [1], enabling the synthesis of complex pharmaceutical intermediates. However, its structural deviation from natural amino acids—specifically the incorporation of a nitrogen-rich pyrimidine ring—necessitates stringent operational and disposal protocols to prevent environmental contamination and unintended biological activity.

Causality of Hazards: Why Specialized Disposal?

While natural amino acids can often be neutralized and disposed of via standard aqueous drain routing, 5-pyrimidinylalanine requires strict isolation and off-site destruction for several mechanistic reasons:

  • Xenobiotic Persistence: The pyrimidine-5-yl moiety is highly stable and resists standard microbial degradation found in municipal wastewater treatment facilities.

  • Biological Interference: As an analog of phenylalanine, it can act as a competitive inhibitor or false substrate in uncharacterized biological systems if released into the environment.

  • Regulatory Compliance: Under guidelines[2], synthetic heterocyclic compounds must be captured, containerized, and incinerated to prevent ecological accumulation.

Quantitative Safety & Logistics Data

ParameterSpecification / Requirement
Chemical Name 2-Amino-3-(pyrimidin-5-yl)propanoic acid (5-Pyrimidinylalanine)
Physical State Solid (Powder/Crystalline)
Hazard Classification Non-natural amino acid / Xenobiotic
EPA Waste Code Unlisted (Manage as Non-RCRA Hazardous Waste for Incineration)
Primary Route of Exposure Inhalation (dust), Skin absorption (in solution)
Required PPE Nitrile gloves, safety goggles, lab coat, calibrated fume hood
Incompatible Materials Strong oxidizing agents (e.g., bleach), strong acids

Operational Workflow & Safety Protocols

To ensure safety and compliance from the moment the chemical is opened, laboratory personnel must follow a self-validating workflow.

Protocol 1: Biocatalytic Reaction Setup & Quenching

  • Preparation (Fume Hood): Weigh the 5-pyrimidinylalanine powder exclusively inside a calibrated fume hood. Causality: This prevents the aerosolization of bioactive xenobiotic dust into the general laboratory breathing zone.

  • Reaction Execution: Dissolve the substrate in the appropriate buffer (e.g., Tris-HCl, pH 8.5) for the PAL assay.

  • Reaction Quenching: Terminate the reaction using a mild acid (e.g., 1M HCl) or heat denaturation. Causality: Avoid strong oxidizers like sodium hypochlorite (bleach), as the primary amine and pyrimidine nitrogens can react to form unstable, potentially explosive N-chloro compounds.

  • Self-Validation Step: Before transferring the quenched solution to a waste container, test the solution with pH indicator strips. Ensure the pH is between 6.0 and 8.0. Causality: Neutralizing the waste prevents hazardous pressure buildup or secondary reactions inside the sealed waste jug.

Workflow Start Weighing 5-Pyrimidinylalanine (Fume Hood) Reaction Biocatalytic Reaction (e.g., PAL Enzyme Assay) Start->Reaction Quench Quench Reaction (Acid/Base or Heat) Reaction->Quench WasteSplit Waste Segregation Quench->WasteSplit Aqueous Aqueous Waste (Contains Pyrimidine Analog) WasteSplit->Aqueous Liquid Solid Solid Waste (Contaminated Consumables) WasteSplit->Solid Solid SAA Satellite Accumulation Area (Max 12 Months / 55 Gal) Aqueous->SAA Solid->SAA Incineration Off-site EPA Incineration SAA->Incineration EHS Pickup

Figure 1: Operational workflow and EPA-compliant waste routing for 5-pyrimidinylalanine.

Step-by-Step Disposal Procedures

Protocol 2: Waste Segregation and SAA Management

  • Segregation: Separate aqueous 5-pyrimidinylalanine waste from halogenated organic solvents. Causality: Mixing aqueous biological waste with halogenated organics exponentially increases off-site incineration costs and complicates chemical compatibility.

  • Containerization: Transfer the pH-neutralized waste into a high-density polyethylene (HDPE) container. Self-Validation: Visually inspect the container for micro-fractures or residue before use. To prevent vapor release and spills, never leave a funnel resting in the[3].

  • Labeling: Affix a hazardous waste tag immediately. Write "Hazardous Waste: Aqueous 2-Amino-3-(pyrimidin-5-yl)propanoic acid solution."Causality: EPA regulations strictly prohibit the use of chemical formulas or abbreviations on waste labels to ensure emergency responders can instantly identify the contents[3].

  • Satellite Accumulation Area (SAA) Storage: Store the container at or near the point of generation. Validation: Log the start date on the container. By law, it must be removed by Environmental Health & Safety (EHS) within 12 months, or within 3 days (72 hours) of reaching its maximum volume capacity[2][3].

Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent exposure and tracking of the compound throughout the facility.

Protocol 3: Immediate Spill Response

  • Assess & Isolate: Determine the physical state of the spill. If aerosolized powder is present, evacuate the immediate area for 15 minutes to allow the dust to settle.

  • Containment (Solid): Gently cover the powder with damp paper towels. Causality: Dampening prevents the lightweight xenobiotic powder from becoming airborne during sweeping, mitigating inhalation risks.

  • Containment (Liquid): Surround and cover the liquid spill with an inert absorbent material (e.g., vermiculite or universal absorbent pads).

  • Collection: Sweep the material from the outside edges toward the center. Place all contaminated cleanup materials into a secondary containment bag or solid waste bin.

  • Self-Validation: Wipe the spill area with a damp towel, then use a UV light (pyrimidines often absorb UV) or perform a close visual inspection to ensure no crystalline residue remains on the benchtop.

SpillResponse Spill Spill Detected: 5-Pyrimidinylalanine State Physical State? Spill->State SolidSpill Solid / Powder State->SolidSpill LiquidSpill Liquid Solution State->LiquidSpill Dampen Dampen with Water (Prevent Dust) SolidSpill->Dampen Absorb Apply Inert Absorbent (e.g., Vermiculite) LiquidSpill->Absorb Collect Collect in HDPE Container Dampen->Collect Absorb->Collect Label Label as Hazardous Waste Collect->Label EHS Contact EHS for Pickup Label->EHS

Figure 2: Decision tree for 2-Amino-3-(pyrimidin-5-yl)propanoic acid spill containment and cleanup.

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.